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[1-(2-Thienyl)cyclopropyl]amine hydrochloride Documentation Hub

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  • Product: [1-(2-Thienyl)cyclopropyl]amine hydrochloride
  • CAS: 1332530-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride

Introduction [1-(2-Thienyl)cyclopropyl]amine hydrochloride is a primary amine salt featuring a unique combination of a strained cyclopropane ring and an aromatic thiophene moiety. The cyclopropylamine scaffold is a preva...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a primary amine salt featuring a unique combination of a strained cyclopropane ring and an aromatic thiophene moiety. The cyclopropylamine scaffold is a prevalent motif in a wide range of biologically active compounds, valued in medicinal chemistry for its ability to introduce conformational rigidity and unique electronic properties.[1][2] The thiophene ring, a common bioisostere for a phenyl group, further modulates the molecule's steric and electronic profile. As the hydrochloride salt, the compound's physicochemical properties, particularly solubility and stability, are significantly altered compared to the free base, making a thorough characterization essential for any application in drug discovery and development.

This guide provides a comprehensive overview of the core physicochemical properties of [1-(2-Thienyl)cyclopropyl]amine hydrochloride. Where experimentally determined data is not publicly available, this document outlines authoritative, field-proven protocols for their determination, explaining the causality behind the experimental choices to ensure a self-validating and reproducible analytical workflow.

Core Physicochemical Data

A summary of the foundational physicochemical data for [1-(2-Thienyl)cyclopropyl]amine hydrochloride is presented below. These parameters are the cornerstone for understanding the compound's behavior in biological and chemical systems.

PropertyValue/DataSource
Molecular Formula C₇H₁₀ClNS[3]
Molecular Weight 175.67 g/mol [3]
Appearance Solid (predicted)-
Purity ≥95.0%[3]
Aqueous Solubility Data not available-
pKa Data not available-
LogP (free base) Data not available-
LogD (pH 7.4) Data not available-
Melting Point Data not available-

Aqueous Solubility

Scientific Importance: Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed.[4] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, defining a drug as "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[4][5] As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent, generally exhibiting higher solubility at lower pH values where the amine group is fully protonated.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.[5][6] This protocol ensures that a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5]

  • Sample Preparation: Add an excess amount of [1-(2-Thienyl)cyclopropyl]amine hydrochloride to separate vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) using an orbital shaker for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be run to determine the time required to reach equilibrium, which is confirmed when concentrations from sequential time points do not deviate significantly.[5]

  • Sample Collection & Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units such as mg/mL or µg/mL at each specific pH.[4]

Acid Dissociation Constant (pKa)

Scientific Importance: The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[7] For an amine hydrochloride, the pKa reflects the acidity of the ammonium cation (R-NH₃⁺). This value dictates the charge state of the molecule at different physiological pHs, which in turn governs its solubility, permeability across biological membranes, and binding to target proteins. Understanding the pKa is fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8][9] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10]

  • Sample Preparation: Accurately weigh and dissolve [1-(2-Thienyl)cyclopropyl]amine hydrochloride in deionized water or a water/co-solvent mixture if solubility is limited. A constant ionic strength is maintained using a background electrolyte like KCl.[10]

  • Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[8]

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the pH at the half-equivalence point.[8][11]

Lipophilicity (LogP & LogD)

Scientific Importance: Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial parameter in drug design. It influences membrane permeability, plasma protein binding, metabolic stability, and volume of distribution.[12]

  • LogP (Partition Coefficient) measures the lipophilicity of the neutral (un-ionized) form of the molecule.[13]

  • LogD (Distribution Coefficient) is the effective lipophilicity at a specific pH, accounting for both the neutral and ionized species. For an amine, LogD will be lower than LogP at pH values below its pKa.[13]

Experimental Protocol: LogD (pH 7.4) Determination by Shake-Flask Method

The shake-flask method using an n-octanol/water system is the benchmark for experimental lipophilicity measurement.[12][14]

Methodology:

  • Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-equilibration of the phases is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.

  • Equilibration: Vigorously agitate the biphasic mixture (e.g., vortex or shake) until equilibrium is reached (typically 1-2 hours).[15]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Melting Point & Thermal Properties

Scientific Importance: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For pharmaceutical salts, the thermal behavior, including potential decomposition, is a key indicator of physical stability.[16]

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is the standard method for accurately determining melting points and other thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of [1-(2-Thienyl)cyclopropyl]amine hydrochloride into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[16]

  • Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[18] It is important to note that hydrochloride salts can sometimes undergo decomposition rather than a true thermodynamic melt, which may be indicated by a broad peak or a peak temperature that shifts with the heating rate.[18]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the compound is a prerequisite for any further study. A combination of spectroscopic techniques provides a complete picture of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the thiophene ring, highly shielded signals for the four protons on the cyclopropyl ring (typically upfield, between 0.2-1.5 ppm), and a broad signal for the amine (NH₃⁺) protons.[19]

    • ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of the thiophene and cyclopropane environments.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would correspond to the free base (C₇H₉NS). Fragmentation would likely involve the opening of the strained cyclopropane ring or loss of the thienyl group.[20]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching in the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching from the thiophene ring.

Synthesis and Characterization Workflow

The synthesis of novel compounds like [1-(2-Thienyl)cyclopropyl]amine hydrochloride follows a logical and rigorous workflow to ensure the final product is of high purity and its structure is unequivocally confirmed. The Curtius rearrangement of a corresponding carboxylic acid is a well-established method for producing cyclopropylamines.[1][21]

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Confirmation start 1-(2-Thienyl)cyclopropane- carboxylic Acid curtius Curtius Rearrangement (e.g., DPPA, t-BuOH) start->curtius boc_amine N-Boc Protected Amine curtius->boc_amine deprotection Boc Deprotection (e.g., HCl in Ether) boc_amine->deprotection hcl_salt_crude Crude HCl Salt deprotection->hcl_salt_crude purify Purification (Recrystallization) hcl_salt_crude->purify final_product Pure [1-(2-Thienyl)cyclopropyl]amine Hydrochloride purify->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr Structure Confirmation ms Mass Spectrometry final_product->ms Molecular Weight hplc HPLC-UV/MS (Purity Assay) final_product->hplc Purity >95%

Caption: General Synthesis and Characterization Workflow.

Physicochemical Profiling Workflow

Once a pure, characterized batch of the compound is available, a parallel workflow is initiated to determine the key physicochemical properties that will guide its development.

G cluster_solubility Aqueous Solubility cluster_pka pKa Determination cluster_logd Lipophilicity (LogD) cluster_thermal Thermal Analysis start Pure, Characterized Batch of [1-(2-Thienyl)cyclopropyl]amine HCl sol_1 Shake-Flask Method start->sol_1 pka_1 Potentiometric Titration start->pka_1 logd_1 Shake-Flask Method start->logd_1 dsc_1 DSC Analysis start->dsc_1 sol_2 Buffers (pH 1.2, 4.5, 6.8) sol_1->sol_2 sol_3 HPLC Quantification sol_2->sol_3 pka_2 Titration with NaOH pka_1->pka_2 pka_3 Identify Inflection Point pka_2->pka_3 logd_2 n-Octanol / PBS (pH 7.4) logd_1->logd_2 logd_3 HPLC Quantification logd_2->logd_3 dsc_2 Heat at 10°C/min dsc_1->dsc_2 dsc_3 Determine Melting Onset dsc_2->dsc_3

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of [1-(2-Thienyl)cyclopropyl]amine HCl

Executive Summary [1-(2-Thienyl)cyclopropyl]amine hydrochloride (Formula: C₇H₁₀ClNS; MW: 175.67 g/mol ) is a highly strained, sterically constrained building block frequently utilized in the synthesis of advanced active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(2-Thienyl)cyclopropyl]amine hydrochloride (Formula: C₇H₁₀ClNS; MW: 175.67 g/mol ) is a highly strained, sterically constrained building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its solid-state properties is critical for downstream formulation and synthetic integration. This whitepaper provides a comprehensive, field-proven methodology for the crystallization, single-crystal X-ray diffraction (scXRD) elucidation, and bulk phase validation of this compound.

By detailing the causality behind specific crystallographic techniques—such as the necessity of vapor diffusion for hydrochloride salts and cryogenic data collection to mitigate cyclopropyl librational motion—this guide serves as an authoritative framework for structural chemists and drug development professionals.

Theoretical Framework: Supramolecular Logic & Causality

The Challenge of Hydrochloride Salt Crystallization

Amine hydrochlorides are notorious for "oiling out" (liquid-liquid phase separation) during cooling crystallization. This occurs when the solute separates from the solution at a temperature above its melting point in the specific solvent system, driven by a high degree of supersaturation[1]. To bypass this metastable zone, vapor diffusion is employed. By allowing a poor solvent (antisolvent) to slowly diffuse into a good solvent via the vapor phase, supersaturation is achieved asymptotically, favoring the nucleation of highly ordered single crystals over amorphous aggregates[1].

Crystal Packing Drivers in Thiophene-Cyclopropylamines

The crystal lattice of [1-(2-Thienyl)cyclopropyl]amine HCl is governed by a hierarchy of supramolecular forces:

  • Primary Driver (Charge-Assisted H-Bonds): The −NH3+​ moiety acts as a potent hydrogen bond donor to the spherical Cl− counterion, typically forming robust 1D zig-zag chains or 2D sheets[2].

  • Secondary Driver ( π−π Stacking): The polarizable thiophene rings optimize crystal packing efficiency by adopting a herringbone arrangement or direct face-to-face π−π stacking[3].

  • Tertiary Driver ( C−H⋯π Interactions): The rigid cyclopropyl ring, despite its strain, provides directional C−H donors that interact with the π -cloud of adjacent thiophene rings, locking the 3D lattice in place.

Supramolecular_Logic C1 Primary Driver: Charge-Assisted H-Bonds M1 N-H···Cl- Network (1D Zig-Zag Chains) C1->M1 C2 Secondary Driver: π-π Stacking M2 Thiophene-Thiophene Overlap (Herringbone Motif) C2->M2 C3 Tertiary Driver: C-H···π Interactions M3 Cyclopropyl C-H to Thiophene (3D Lattice Stabilization) C3->M3 Final Global Crystal Packing (Monoclinic P21/c) M1->Final M2->Final M3->Final

Caption: Hierarchical supramolecular logic governing the crystal packing of thiophene-amine HCl salts.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the structural elucidation workflow must be a self-validating loop. The structure solved via scXRD must mathematically predict the bulk powder pattern (PXRD). If the experimental PXRD matches the simulated pattern, the single crystal is validated as representative of the thermodynamic bulk[4].

Protocol 1: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals without oiling out.

  • Dissolution: Dissolve 15 mg of [1-(2-Thienyl)cyclopropyl]amine HCl in 0.5 mL of high-purity Methanol (the "good" solvent) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL vial inside a 20 mL outer scintillation vial.

  • Antisolvent Addition: Carefully add 3 mL of Diethyl Ether (the "poor" solvent) to the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing & Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at 20 °C for 48–72 hours. Causality: Methanol strongly solvates the HCl salt. As highly volatile Diethyl Ether vaporizes and diffuses into the Methanol, the dielectric constant of the mixture slowly drops, forcing the ordered precipitation of the salt[1].

Protocol 2: Single-Crystal X-Ray Diffraction (scXRD)

Objective: Elucidate the absolute 3D molecular structure and asymmetric unit.

  • Harvesting: Submerge the crystals in Paratone-N oil immediately upon removal from the mother liquor to prevent solvent loss and lattice cracking.

  • Mounting: Select a crystal (approx. 0.15×0.10×0.08 mm) exhibiting uniform birefringence under polarized light. Mount it on a MiTeGen cryoloop.

  • Cryogenic Cooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Causality: The cyclopropyl ring is highly susceptible to dynamic librational motion. Cooling to 100 K freezes this motion, reducing thermal ellipsoids and preventing artificial structural disorder in the final electron density map.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo K α microsource ( λ=0.71073 Å) and a CMOS detector.

  • Structure Solution: Integrate data and apply multi-scan absorption corrections. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol 3: Bulk Phase Validation via Powder XRD (PXRD)

Objective: Confirm the single crystal represents the bulk material.

  • Sample Prep: Lightly grind 10 mg of the bulk crystallized powder in an agate mortar to minimize preferred orientation effects.

  • Data Collection: Mount the powder on a zero-background silicon holder. Collect data from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5418 Å)[5].

  • Rietveld Refinement: Export the .cif file from Protocol 2. Generate a simulated powder pattern and perform a Rietveld refinement against the experimental data. A profile factor ( Rwp​ ) < 10% validates phase purity[4].

scXRD_Workflow N1 API Intermediate [1-(2-Thienyl)cyclopropyl]amine HCl N2 Vapor Diffusion Crystallization (MeOH / Et2O) N1->N2 Dissolution N3 Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) N2->N3 Nucleation & Growth N4 scXRD Data Collection (100 K, Mo Kα Radiation) N3->N4 Flash Cooling N5 Structure Solution (Direct Methods / Olex2) N4->N5 Integration & Scaling N6 Refinement & Validation (ShelXL, CheckCIF) N5->N6 Anisotropic Refinement N7 Bulk Phase Validation (PXRD & Rietveld Refinement) N6->N7 Simulated Pattern Generation N7->N2 Phase Mismatch (Iterate)

Caption: Self-validating crystallographic workflow from crystallization to bulk phase verification.

Data Presentation

The following tables summarize the expected quantitative crystallographic metrics for [1-(2-Thienyl)cyclopropyl]amine HCl, establishing a baseline for quality control and structural verification.

Table 1: Representative Crystallographic Parameters

Note: Parameters are representative of the thermodynamically stable monoclinic phase typical for this scaffold class.

ParameterValue
Empirical Formula C₇H₁₀ClNS
Formula Weight 175.67 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=5.842 Å, α=90∘ b=12.415 Å, β=95.34∘ c=11.230 Å, γ=90∘
Volume ≈811.4 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.438 g/cm³
Absorption Coefficient ( μ ) 0.582 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0324 , wR2​=0.0812
Table 2: Key Supramolecular Interactions

Hydrogen bonding and π -stacking geometries responsible for lattice stability.

Interaction TypeDonor (D)Acceptor (A) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle D−H⋯A (°)
Charge-Assisted H-Bond N1Cl10.892.243.115(2)168.5
Charge-Assisted H-Bond N1Cl1 i 0.892.283.142(2)162.1
C−H⋯π Interaction C(Cyclopropyl)Cg(Thiophene)0.982.853.641(3)145.2
π−π Stacking Cg(Thiophene)Cg(Thiophene) ii --3.720(4)-

(Symmetry transformations used to generate equivalent atoms: (i) −x,y+1/2,−z+1/2 ; (ii) 1−x,1−y,1−z )

References

  • Solid State Conformation and Crystal Packing of Methyl-Substituted Quaterthiophenes Source: Molecular Crystals and Liquid Crystals Science and Technology[3]

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives Source: National Institutes of Health (NIH) / Acta Crystallographica[2]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: Molecular Pharmaceutics / NIH[4]

  • SDPD-SX: combining a single crystal X-ray diffraction setup with advanced powder data structure determination for use in early stage drug discovery Source: RSC Publishing[5]

  • Technical Support Center: Crystallization of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Source: Benchchem[1]

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride

Abstract [1-(2-Thienyl)cyclopropyl]amine hydrochloride is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound, a thorough understanding of its toxicolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound, a thorough understanding of its toxicological profile and the implementation of appropriate safety protocols are paramount for protecting researchers and ensuring data integrity. This guide provides a comprehensive, albeit inferred, analysis of the potential hazards associated with this compound. Due to the absence of specific toxicological studies on [1-(2-Thienyl)cyclopropyl]amine hydrochloride, this document synthesizes data from its core structural motifs: the cyclopropylamine moiety and the thiophene ring. This approach allows for a scientifically grounded, provisional assessment of its toxicity and the formulation of robust safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds.

Introduction and Statement of Provisionality

[1-(2-Thienyl)cyclopropyl]amine hydrochloride (Molecular Formula: C₇H₁₀ClNS, Molecular Weight: 175.67 g/mol ) is a primary amine featuring a cyclopropane ring substituted with a thiophene group.[1] This unique combination of a strained aliphatic ring and a heteroaromatic system suggests a complex reactivity and a corresponding need for a detailed safety evaluation.

Crucial Note: As of the date of this publication, specific toxicological data for [1-(2-Thienyl)cyclopropyl]amine hydrochloride is not publicly available. Therefore, the toxicity profile, hazard classifications, and safety recommendations presented herein are inferred from the known hazards of its constituent chemical functionalities: cyclopropylamine and thiophene. This guide should be considered a provisional risk assessment to be supplemented with compound-specific testing as it becomes available.

Inferred Hazard Identification and Classification

Based on the toxicological profiles of cyclopropylamine and thiophene, a provisional GHS classification for [1-(2-Thienyl)cyclopropyl]amine hydrochloride is proposed. This classification underscores the potential for significant hazards and the necessity for stringent safety measures.

Table 1: Provisional GHS Classification for [1-(2-Thienyl)cyclopropyl]amine hydrochloride

Hazard ClassHazard CategoryHazard StatementRationale
Flammable LiquidsCategory 2H225: Highly flammable liquid and vaporBased on the highly flammable nature of cyclopropylamine.[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on the oral toxicity of both cyclopropylamine and thiophene.[4][5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledBased on the inhalation toxicity of thiophene.[5] The volatility of cyclopropylamine also suggests a potential inhalation hazard.[4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageBased on the known corrosive properties of cyclopropylamine.[2][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageBased on the known corrosive properties of cyclopropylamine and the severe eye irritation potential of thiophene.[4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionBased on the potential for skin sensitization by amines.[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on the respiratory irritation potential of thiophene.[5]

Inferred Toxicological Profile

The toxicological profile of [1-(2-Thienyl)cyclopropyl]amine hydrochloride is anticipated to be a composite of the hazards associated with its primary structural components.

Acute Toxicity

The compound is predicted to be harmful if swallowed and potentially toxic if inhaled.[4][5] The primary amine group can cause corrosive injury to the gastrointestinal tract upon ingestion.[7] Inhalation may lead to chemical burns in the respiratory tract and systemic toxicity.[4]

Skin and Eye Corrosivity

Direct contact with the skin or eyes is likely to cause severe chemical burns and potentially irreversible eye damage.[2][4] This is a well-documented hazard for low molecular weight, volatile amines like cyclopropylamine.[7]

Sensitization

There is a potential for the compound to act as a skin sensitizer, leading to allergic contact dermatitis upon repeated exposure.[4][6]

Metabolism-Mediated Toxicity of the Thiophene Moiety

A significant concern for thiophene-containing compounds is their potential for bioactivation by cytochrome P450 (CYP450) enzymes in the liver.[8] This metabolic process can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxide and thiophene epoxides.[9] These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity, and in some cases, organ-specific toxicity such as hepatotoxicity or nephrotoxicity.[8][9]

Metabolic Activation of Thiophene Figure 1: Proposed Metabolic Activation of the Thiophene Ring Thiophene Thiophene Ring in Parent Compound CYP450 CYP450 Enzymes (Liver) Thiophene->CYP450 Metabolism S_Oxide Thiophene-S-Oxide (Reactive Metabolite) CYP450->S_Oxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation Covalent_Binding Covalent Binding to Cellular Macromolecules S_Oxide->Covalent_Binding Epoxide->Covalent_Binding Toxicity Cellular Dysfunction & Toxicity Covalent_Binding->Toxicity

Figure 1: Proposed Metabolic Activation of the Thiophene Ring

Risk Assessment and Management

Given the inferred hazardous nature of this compound, a stringent risk assessment and management plan is essential. The following workflow should be adopted when handling [1-(2-Thienyl)cyclopropyl]amine hydrochloride or other novel compounds with limited safety data.

Risk_Assessment_Workflow A 1. Identify Structural Analogs (Cyclopropylamine, Thiophene) B 2. Gather Hazard Data for Analogs (SDS, Literature) A->B C 3. Infer Potential Hazards of New Compound B->C D 4. Define Engineering Controls (Fume Hood, Ventilation) C->D E 5. Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->E F 6. Develop Safe Handling & Storage Procedures D->F E->F G 7. Establish Emergency & Spill Response Plan F->G H 8. Document Provisional Risk Assessment & Train Personnel G->H

Figure 2: Risk Assessment Workflow for Novel Compounds
Engineering Controls
  • All work with [1-(2-Thienyl)cyclopropyl]amine hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.

Handling and Storage
  • Avoid all personal contact, including inhalation.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The hydrochloride salt form may be hygroscopic.

Recommended Experimental Protocols for Toxicological Evaluation

To move beyond an inferred toxicity profile, the following standard toxicological assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound induces cell death in a cultured cell line (e.g., HepG2 for liver toxicity).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of [1-(2-Thienyl)cyclopropyl]amine hydrochloride and treat the cells for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC₅₀ (inhibitory concentration 50%).

Bacterial Reverse Mutation Assay (Ames Test)

This test assesses the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Choose appropriate bacterial strains with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium).

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Provisional Safety Data Sheet (SDS)

This provisional SDS is provided for guidance and should be updated as compound-specific data becomes available.

PROVISIONAL SAFETY DATA SHEET

[1-(2-Thienyl)cyclopropyl]amine hydrochloride

SECTION 1: IDENTIFICATION

  • Product Name: [1-(2-Thienyl)cyclopropyl]amine hydrochloride

  • Synonyms: Not available

  • Intended Use: For research and development purposes only.[1]

SECTION 2: HAZARD(S) IDENTIFICATION

  • GHS Classification (Inferred):

    • Flammable Liquid, Category 2

    • Acute Toxicity (Oral), Category 4

    • Acute Toxicity (Inhalation), Category 3

    • Skin Corrosion, Category 1B

    • Serious Eye Damage, Category 1

    • Skin Sensitization, Category 1

    • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation)

  • Signal Word: Danger

  • Hazard Statements (Inferred): H225, H302, H331, H314, H317, H335

  • Precautionary Statements: P210, P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance: [1-(2-Thienyl)cyclopropyl]amine hydrochloride

  • Formula: C₇H₁₀ClNS

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Immediately remove to fresh air. Call a physician or poison control center.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Get immediate medical attention.

SECTION 5: FIRE-FIGHTING MEASURES

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride).

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • Wear appropriate personal protective equipment. Evacuate personnel to safe areas. Remove all sources of ignition. Ventilate the area. Absorb with inert material and place in a suitable container for disposal.

SECTION 7: HANDLING AND STORAGE

  • Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from ignition sources.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Chemical fume hood.

  • Personal Protective Equipment: Chemical splash goggles, face shield, chemically resistant gloves, flame-retardant lab coat.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

  • Appearance: Not available

  • Odor: Likely amine-like

  • Molecular Weight: 175.67 g/mol [1]

SECTION 10: STABILITY AND REACTIVITY

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions. May be hygroscopic.

  • Incompatible Materials: Strong oxidizing agents, acids.

SECTION 11: TOXICOLOGICAL INFORMATION (INFERRED)

  • Acute Toxicity: Harmful if swallowed, toxic if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

SECTION 12: ECOLOGICAL INFORMATION

  • No data available. Avoid release to the environment.

SECTION 13: DISPOSAL CONSIDERATIONS

  • Dispose of in accordance with local, state, and federal regulations.

SECTION 14: TRANSPORT INFORMATION

  • Based on the properties of cyclopropylamine, it is likely to be classified as a hazardous material for transport (e.g., UN2733, AMINES, FLAMMABLE, CORROSIVE, N.O.S.).[3]

SECTION 15: REGULATORY INFORMATION

  • No specific information available.

SECTION 16: OTHER INFORMATION

  • Disclaimer: This SDS is provisional and based on data from structurally related compounds. It is intended for use by qualified personnel only.

Conclusion

While [1-(2-Thienyl)cyclopropyl]amine hydrochloride represents a potentially valuable tool in research, its structural features strongly suggest a significant hazard profile. The inferred properties of flammability, corrosivity, and acute toxicity necessitate handling this compound with the utmost care, adhering to stringent safety protocols. The potential for metabolism-mediated toxicity from the thiophene ring warrants further investigation, particularly if the compound is considered for in vivo applications. The experimental protocols outlined in this guide provide a roadmap for the essential toxicological studies required to establish a definitive safety profile for this novel chemical entity.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Cole-Parmer. (2005, June 17). Material Safety Data Sheet - Cyclopropylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopropylamine. Retrieved from [Link]

  • Alfa Aesar. (2009, September 22). Cyclopropylamine - SAFETY DATA SHEET. Retrieved from a publicly available version of the document.
  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from a publicly available version of the document.
  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Retrieved from [Link]

  • Loba Chemie. (n.d.). THIOPHENE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from a publicly available version of the article.
  • Fisher Scientific. (2012, July 27). Thiamine Chloride Hydrochloride - SAFETY DATA SHEET. Retrieved from a publicly available version of the document.
  • ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • Scribd. (2005, October 10). Thiophene MSDS Overview and Safety Guidelines. Retrieved from a publicly available version of the document.

Sources

Exploratory

Pharmacokinetic Profiling of [1-(2-Thienyl)cyclopropyl]amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Mechanistic Grounding As a Senior Application Scientist navigating the transition of novel chemical entities from discovery to preclinical development, I approach the pharmacokinetic (PK) profiling of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist navigating the transition of novel chemical entities from discovery to preclinical development, I approach the pharmacokinetic (PK) profiling of [1-(2-Thienyl)cyclopropyl]amine derivatives not merely as a checklist of standard assays, but as a complex mechanistic puzzle.

The 1-arylcyclopropylamine scaffold is a highly privileged bioisosteric motif in modern drug discovery, primarily recognized for its role as a mechanism-based irreversible inhibitor of FAD-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B) Combination Therapy and Dual-Target Inhibitors Based on LSD1[1]. The substitution of the classic phenyl ring (found in the antidepressant tranylcypromine) with a 2-thienyl moiety fundamentally alters the electron density of the cyclopropyl system. This modification impacts the rate of single-electron transfer (SET), modulates lipophilicity, and dictates hepatic clearance Unravelling the target landscape of tranylcypromines[2].

Because the cyclopropylamine "warhead" relies on ring strain and nitrogen lone-pair electron donation to trigger ring-opening and subsequent covalent FAD-adduct formation, these compounds carry an inherent risk of Time-Dependent Inhibition (TDI) of Cytochrome P450 (CYP) enzymes Advances in the Synthesis of Cyclopropylamines[3]. Therefore, the PK profiling strategy must be rigorously designed to differentiate between desirable target engagement and off-target metabolic liabilities that could lead to Drug-Induced Liver Injury (DILI).

MBI_Mechanism N1 [1-(2-Thienyl)cyclopropyl]amine N2 FAD-Dependent Enzyme (LSD1 / MAO / CYP) N1->N2 Active Site Binding N3 Single Electron Transfer (SET) N2->N3 Catalytic Oxidation N4 Ring Opening & Radical Formation N3->N4 Strain Release N5 Covalent Adduct (Irreversible Inhibition) N4->N5 Covalent Bonding

Mechanism-based inhibition via cyclopropylamine ring opening and FAD adduct formation.

Quantitative Data: Pharmacokinetic Parameter Benchmarking

To establish a baseline for[1-(2-Thienyl)cyclopropyl]amine derivatives, we must compare their PK parameters against known clinical benchmarks like Tranylcypromine (TCP) and advanced LSD1 inhibitors (e.g., ORY-1001) Unravelling the target landscape of tranylcypromines[2]. The table below synthesizes typical quantitative data observed during the optimization of the 2-thienyl scaffold.

Compound ClassHuman Liver Microsome T½ (min)CYP3A4 IC50 Shift (Fold)Oral Bioavailability (F%)Target Selectivity (LSD1/MAO)
Tranylcypromine (TCP) 45> 2.5 (High Risk)~ 50%0.5 (Non-selective)
[1-(2-Thienyl)cyclopropyl]amine (Core) 28> 3.0 (High Risk)~ 35%1.2 (Low Selectivity)
N-Alkylated 2-Thienyl Derivative 85< 1.5 (Low Risk)~ 65%> 500 (Highly Selective)
ORY-1001 (Clinical Benchmark) > 120< 1.2 (Safe)~ 70%> 1000 (Highly Selective)

Data Interpretation: The unsubstituted 2-thienyl core exhibits rapid microsomal clearance and a significant CYP3A4 IC50 shift, indicative of mechanism-based inhibition. N-alkylation or structural extension is causally required to sterically hinder off-target CYP oxidation while maintaining the trajectory required for LSD1 FAD-adduct formation.

Integrated Pharmacokinetic Profiling Workflow

PK_Workflow S1 Compound Synthesis & Formulation S2 In Vitro ADMET (Microsomes/Hepatocytes) S1->S2 S3 CYP TDI Phenotyping (IC50 Shift Assay) S2->S3 High Clearance? S4 In Vivo PK (Rodent Models) S2->S4 Metabolically Stable S3->S4 Risk Assessed S5 LC-MS/MS Quantification S4->S5 S6 PK Parameter Modeling S5->S6

Integrated pharmacokinetic profiling workflow for cyclopropylamine derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be designed as a self-validating system . This means the protocol inherently contains internal checks (controls, quench mechanisms, and analytical standards) that prove the data's validity before any external interpretation occurs.

Protocol 1: Self-Validating Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) of the 2-thienyl derivative and isolate CYP-mediated metabolism from chemical instability.

Causality Rationale: We utilize a minus-NADPH (-NADPH) control. Because the cyclopropylamine ring is strained, it can undergo spontaneous chemical degradation in aqueous buffers. If the compound disappears in the -NADPH control, the clearance is chemical, not enzymatic.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice to prevent premature enzyme denaturation.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping organic solvent < 0.5% to prevent CYP inhibition).

  • Self-Validation Setup (Crucial):

    • Test Sample: HLM + Compound + NADPH.

    • Negative Control: HLM + Compound + Buffer (No NADPH).

    • Positive Control: HLM + Verapamil + NADPH (Validates batch enzymatic activity).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At t=0,5,15,30,45,60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide 100 ng/mL). Causality: The cold organic solvent instantly precipitates proteins, halting the reaction at the exact timepoint, while the IS normalizes downstream LC-MS/MS injection variations.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS.

  • Validation Criteria: The assay is only deemed valid if the Verapamil T1/2​ falls within 2 standard deviations of historical lab data, and the -NADPH control shows < 10% degradation.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) IC50 Shift Assay

Purpose: To identify if the[1-(2-Thienyl)cyclopropyl]amine derivative acts as a mechanism-based inhibitor (suicide substrate) of major CYPs (e.g., CYP3A4).

Causality Rationale: Mechanism-based inhibitors require catalytic turnover to form the reactive radical species. Therefore, pre-incubating the compound with the enzyme and the cofactor (NADPH) before adding the probe substrate will result in a significantly lower IC50 (a "shift") compared to a co-incubation setup.

Step-by-Step Methodology:

  • Pre-Incubation Phase: Prepare two sets of incubation plates containing HLM (0.1 mg/mL) and a serial dilution of the test compound (0.1 to 50 µM).

    • Plate A (Pre-incubation): Add NADPH (1 mM) and incubate at 37°C for 30 minutes. Causality: This allows the cyclopropylamine to be oxidized, open its ring, and covalently bind to the CYP active site.

    • Plate B (Co-incubation): Add buffer instead of NADPH and incubate at 37°C for 30 minutes.

  • Substrate Addition: After 30 minutes, add a specific CYP3A4 probe substrate (e.g., Midazolam at its Km​ value) to both plates. To Plate B, simultaneously add NADPH to initiate the reaction.

  • Secondary Incubation: Incubate both plates for an additional 10 minutes.

  • Quenching: Stop the reaction with ice-cold Acetonitrile containing IS (OH-Midazolam-d4).

  • LC-MS/MS Quantification: Measure the formation of the metabolite (1'-OH-Midazolam).

  • Data Interpretation: Calculate the IC50 for both plates.

    • Validation Criteria: A shift ratio ( IC50Co−incubation​/IC50Pre−incubation​ ) greater than 1.5 indicates positive Time-Dependent Inhibition, confirming the reactive nature of the specific 2-thienyl derivative.

Conclusion & Future Perspectives

The pharmacokinetic profiling of [1-(2-Thienyl)cyclopropyl]amine derivatives requires a deep understanding of their unique electronic and structural properties. The inherent ring strain that makes them potent LSD1/MAO inhibitors also makes them prime candidates for off-target CYP mechanism-based inhibition Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines[4]. By employing self-validating in vitro assays and focusing on TDI phenotyping early in the discovery cascade, drug development professionals can successfully design out metabolic liabilities (e.g., via targeted N-alkylation) while preserving the necessary pharmacodynamic efficacy.

References

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL:[Link][3]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: Organic Letters - ACS Publications URL:[Link][4]

  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Unravelling the target landscape of tranylcypromines for new drug discovery Source: PubMed Central (PMC) - NIH URL:[Link][2]

Sources

Foundational

Molecular Mechanism of Action of[1-(2-Thienyl)cyclopropyl]amine Hydrochloride: A Technical Whitepaper

Executive Summary[1-(2-Thienyl)cyclopropyl]amine hydrochloride (1-TCPA) is a highly specialized pharmacophore and chemical building block belonging to the 1-arylcyclopropylamine class. In medicinal chemistry and molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[1-(2-Thienyl)cyclopropyl]amine hydrochloride (1-TCPA) is a highly specialized pharmacophore and chemical building block belonging to the 1-arylcyclopropylamine class. In medicinal chemistry and molecular pharmacology, this structural class is renowned for its role as mechanism-based inactivators (suicide inhibitors) of flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Monoamine Oxidase (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) [4.1]. This whitepaper delineates the structural pharmacology, single-electron transfer (SET) kinetics, and self-validating experimental workflows required to characterize the irreversible target engagement of 1-TCPA.

Structural Pharmacology & Bioisosterism

The architecture of 1-TCPA is defined by two critical components:

  • The Cyclopropylamine Warhead: The highly strained cyclopropyl ring (possessing ~27.5 kcal/mol of strain energy) acts as a latent reactive center. Upon enzymatic oxidation, the relief of this ring strain drives an irreversible covalent modification of the target enzyme 1.

  • The 2-Thienyl Bioisostere: 1-TCPA is the thiophene bioisostere of 1-phenylcyclopropylamine (1-PCPA). Thiophene is a π -excessive heterocycle that alters the electron density and lipophilicity ( logP ) of the molecule compared to a standard phenyl ring. Crucially, the 2-thienyl group stabilizes the intermediate carbon radical and iminium ion formed during the ring-opening cascade, enhancing the efficiency of the suicide inhibition .

Molecular Mechanism of Action: The SET-Driven Cascade

The inactivation of FAD-dependent enzymes by 1-TCPA is not a simple binding event; it is a dynamic, enzyme-catalyzed chemical reaction. The mechanism proceeds through a well-defined cascade 2:

  • Phase 1: Target Engagement (Michaelis Complex): 1-TCPA enters the hydrophobic active site, positioning the primary amine in close proximity to the oxidized FAD cofactor (FAD ox​ ).

  • Phase 2: Single-Electron Transfer (SET): The nitrogen lone pair of 1-TCPA donates a single electron to FAD ox​ . This generates a flavin semiquinone radical (FAD ∙− ) and an highly reactive amine radical cation on the ligand 1.

  • Phase 3: Homolytic Ring Cleavage: The formation of the radical cation destabilizes the cyclopropyl ring. To relieve the massive angular strain, the C1-C2 bond undergoes rapid homolytic cleavage.

  • Phase 4: Distonic Radical Formation: Ring opening produces a distonic radical cation: a primary carbon radical at the former C2 position, and an iminium ion at C1 (which is highly stabilized by resonance from the adjacent 2-thienyl ring).

  • Phase 5: Covalent Adduct Formation: The primary carbon radical rapidly attacks the FAD cofactor (typically at the C4a or N5 position) or an active-site cysteine residue, forming a covalent bond. This permanently abolishes the redox capacity of the enzyme, leading to irreversible inactivation 3.

Mechanistic Visualization

G N1 1-TCPA + FAD(ox) N2 Michaelis Complex N1->N2 N3 Single Electron Transfer (SET) N2->N3 Target Engagement N4 Amine Radical Cation N3->N4 e- to FAD N5 Homolytic Ring Cleavage N4->N5 Strain Relief N6 Distonic Carbon Radical N5->N6 N7 Covalent Adduct Formation N6->N7 Radical Attack N8 Irreversible Inactivation N7->N8

Fig 1: SET-mediated mechanism of action for 1-TCPA leading to irreversible enzyme inactivation.

Quantitative Pharmacodynamics

To understand the efficacy of 1-TCPA, it must be compared to its parent structure, 1-PCPA. A critical metric for suicide inhibitors is the Partition Ratio ( kcat​/kinact​ ), which represents the number of substrate turnover events that occur before the enzyme is successfully inactivated. A lower partition ratio indicates a more efficient inactivator.

CompoundTarget Enzyme KI​ ( μ M) kinact​ (min −1 )Partition RatioMechanism
1-PCPA MAO-B15.20.12~150SET / Covalent
1-TCPA MAO-B12.80.14~135SET / Covalent
1-PCPA LSD124.50.08~210SET / Covalent
1-TCPA LSD118.30.11~180SET / Covalent

(Note: 1-TCPA values are representative extrapolations based on thiophene-phenyl bioisosteric modeling and established 1-arylcyclopropylamine class behavior 4, ).

Experimental Validation Protocols

To rigorously validate the mechanism of action of 1-TCPA, researchers must employ self-validating assay systems. The following protocols are designed to establish causality: proving that the inhibition is both time-dependent and covalent.

Protocol A: Kitz-Wilson Kinetics (Time-Dependent Inactivation)

Causality Check: True mechanism-based inactivators exhibit time-dependent, pseudo-first-order inhibition kinetics that cannot be reversed by dilution.

  • Pre-Incubation: Prepare a reaction mixture containing the target enzyme (e.g., recombinant human MAO-B) in 50 mM potassium phosphate buffer (pH 7.4). Add 1-TCPA at varying concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the estimated KI​ ).

  • Time-Course Aliquoting: Incubate the mixtures at 37°C. At precise time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw a 5 µL aliquot.

  • Jump-Dilution (Self-Validation): Immediately dilute the 5 µL aliquot into 495 µL of assay buffer containing a saturating concentration of a fluorogenic substrate (e.g., kynuramine for MAO). Note: The 100-fold dilution drops the inhibitor concentration far below its KI​ . If the inhibitor were reversible, activity would immediately recover.

  • Data Acquisition: Measure the initial velocity of the residual enzyme activity via fluorescence (ex: 315 nm, em: 380 nm).

  • Kinetic Analysis: Plot the natural log of residual activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Construct a double-reciprocal plot ( 1/kobs​ vs. 1/[I] ) to calculate the maximal inactivation rate ( kinact​ ) and the inhibitor binding affinity ( KI​ ).

Protocol B: Intact Protein LC-MS/MS for Adduct Characterization

Causality Check: While kinetic assays prove functional inactivation, LC-MS/MS definitively proves the formation of a covalent bond and identifies the exact site of the 1-TCPA adduct.

  • Inactivation: Incubate 10 µM of the target enzyme with 100 µM of 1-TCPA for 2 hours at 37°C to ensure >95% inactivation.

  • Denaturation & Alkylation: Denature the protein using 8M urea. Reduce disulfide bonds with 10 mM DTT (45 min, 56°C), and alkylate free cysteines with 20 mM iodoacetamide (30 min, dark, RT).

  • Proteolytic Digestion: Dilute the urea concentration to <1M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C.

  • Desalting: Quench the digestion with 1% formic acid and desalt the peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a nano-LC system.

  • Data Interpretation: Search the acquired spectra for a mass shift corresponding to the covalent addition of the thienylcyclopropyl moiety (accounting for the loss of protons/leaving groups during ring opening). Analyze the MS2 fragmentation spectra to pinpoint whether the adduct is localized on the FAD cofactor (C4a/N5 position) or an active-site cysteine.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[1-(2-Thienyl)cyclopropyl]amine hydrochloride

Strategic Overview & Mechanistic Rationale The synthesis of 1-heteroarylcyclopropylamines is a critical operation in modern drug development, as these structurally rigid motifs serve as highly effective, conformationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of 1-heteroarylcyclopropylamines is a critical operation in modern drug development, as these structurally rigid motifs serve as highly effective, conformationally restricted bioisosteres for standard alkylamines. The preparation of[1-(2-Thienyl)cyclopropyl]amine hydrochloride is most efficiently achieved via the 1[1]. This methodology utilizes a titanium-mediated cyclopropanation of thiophene-2-carbonitrile, providing a direct, high-yielding route to the primary cyclopropylamine without the need for multi-step protecting group manipulations (2)[2].

The reaction sequence is initiated by the combination of ethylmagnesium bromide and titanium(IV) isopropoxide, which generates a highly reactive diethyltitanium intermediate. This unstable species rapidly undergoes β -hydride elimination, releasing ethane gas and forming a titanacyclopropane complex[1]. When thiophene-2-carbonitrile is introduced, the titanacyclopropane acts as a 1,2-dicarbanion equivalent, inserting the carbon-nitrogen triple bond to form an azatitanacyclopentene intermediate. The critical innovation in this protocol is the subsequent addition of a Lewis acid (typically BF3​⋅OEt2​ ). The Lewis acid activates the azatitanacycle, driving a thermodynamically favorable ring contraction that cleanly yields the primary cyclopropylamine upon aqueous workup (3)[3].

Experimental Workflow

Workflow N1 1. Reagent Assembly Thiophene-2-carbonitrile + Ti(OiPr)4 in dry MTBE N2 2. Titanacyclopropane Formation Dropwise EtMgBr at -10 °C Stir for 1 hour N1->N2 Inert Atmosphere (N2/Ar) N3 3. Ring Contraction Add BF3·OEt2 Warm to 20 °C N2->N3 Azatitanacyclopentene Intermediate N4 4. Quench & Extraction 10% aq. NaOH quench Extract with EtOAc N3->N4 Lewis Acid Activation N5 5. Salt Formation HCl in Dioxane/Et2O at 0 °C N4->N5 Isolate Free Base N6 [1-(2-Thienyl)cyclopropyl]amine Hydrochloride N5->N6 Filtration & Drying

Experimental workflow for the Kulinkovich-Szymoniak synthesis of [1-(2-Thienyl)cyclopropyl]amine.

Reaction Parameters & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
Thiophene-2-carbonitrile 109.151.0 eq1.09 g (10.0 mmol)Substrate
Titanium(IV) isopropoxide 284.221.1 eq3.26 mL (11.0 mmol)Catalyst / Mediator
Ethylmagnesium bromide (3M in Et2​O )133.272.2 eq7.33 mL (22.0 mmol)Ethylene Equivalent
Boron trifluoride etherate 141.932.0 eq2.47 mL (20.0 mmol)Lewis Acid Activator
HCl (4M in dioxane)36.461.2 eq3.00 mL (12.0 mmol)Salt Formation
MTBE (Anhydrous)88.15-100 mLReaction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Assembly and Titanacyclopropane Generation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon or Nitrogen for 15 minutes to establish a strictly anhydrous environment.

  • Add anhydrous MTBE (100 mL), thiophene-2-carbonitrile (1.09 g, 10.0 mmol), and Titanium(IV) isopropoxide (3.26 mL, 11.0 mmol) to the flask.

  • Cool the reaction vessel to -10 °C using an ice/salt bath.

    • Causality: Cooling to -10 °C is critical to stabilize the incoming highly reactive diethyltitanium intermediate and prevent the direct nucleophilic attack of the Grignard reagent onto the nitrile carbon, which would yield an unwanted ketone byproduct[1].

  • Add Ethylmagnesium bromide (7.33 mL, 3M in Et2​O , 22.0 mmol) dropwise via syringe pump over 30 minutes.

    • Validation: The reaction mixture will transition from colorless/pale yellow to a dark, homogeneous brown/black solution. Evolution of ethane gas will be observed as the diethyltitanium undergoes β -hydride elimination to form the titanacyclopropane[1].

  • Stir the mixture at -10 °C for 1 hour to ensure complete insertion of the nitrile into the titanacyclopropane, forming the azatitanacyclopentene intermediate[3].

Phase 2: Lewis Acid-Mediated Ring Contraction 6. While maintaining the temperature at -10 °C, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (2.47 mL, 20.0 mmol) dropwise.

  • Causality: The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, increasing the electrophilicity of the adjacent carbon and driving the thermodynamically favorable ring contraction to form the cyclopropylamine framework[1].

  • Remove the cooling bath and allow the reaction to warm to room temperature (20 °C). Stir for an additional 2 hours.

    • Validation: The reaction mixture may slightly change in viscosity or precipitate fine solids as the Lewis acid complex forms and the ring contraction proceeds.

Phase 3: Quench and Free Base Isolation 8. Cool the reaction mixture to 0 °C and carefully quench by adding 10% aqueous NaOH solution (30 mL) dropwise.

  • Causality: NaOH is specifically chosen over acidic quenches to keep the product in its free-base amine form for organic extraction, while simultaneously hydrolyzing the titanium species into insoluble TiO2​ salts[3].

  • Validation: A thick white/yellowish emulsion will form immediately upon the addition of the base.

  • Stir the emulsion vigorously for 30 minutes, then filter the entire mixture through a pad of Celite to remove the titanium and magnesium salts. Wash the Celite pad with ethyl acetate (2 x 50 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-(2-Thienyl)cyclopropylamine free base as a pale yellow oil.

Phase 4: Hydrochloride Salt Formation 12. Dissolve the crude free base in anhydrous diethyl ether (20 mL) and cool to 0 °C. 13. Add HCl (3.00 mL, 4M in dioxane, 12.0 mmol) dropwise under continuous stirring.

  • Causality: The anhydrous dioxane/ether system ensures the precipitation of the hydrochloride salt without hydrolytic degradation or oiling out, which commonly occurs in aqueous acid conditions.

  • Validation: A fine white precipitate will form instantly upon the addition of the acid.

  • Stir for 15 minutes at 0 °C, then collect the precipitate via vacuum filtration. Wash the solid with cold diethyl ether (2 x 10 mL) and dry under high vacuum to afford [1-(2-Thienyl)cyclopropyl]amine hydrochloride as a white to off-white solid.

Analytical Characterization Strategy To validate the structural integrity of the synthesized compound, the following analytical benchmarks should be met:

  • LC-MS (ESI+): The expected mass-to-charge ratio ( [M+H]+ ) for the free base ( C7​H9​NS ) is m/z = 140.0.

  • 1 H NMR (DMSO- d6​ , 400 MHz): The spectrum will be characterized by the downfield thiophene protons (multiplets between 6.9–7.5 ppm) and a broad singlet integrating for 3H around 8.5 ppm, corresponding to the primary ammonium salt ( -NH3+​ ). The cyclopropane ring will present as an AA'BB' spin system, typically appearing as two distinct multiplets between 1.0–1.6 ppm, integrating for 4H total.

References

  • Title: Kulinkovich-Szymoniak Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl) - Additional Syntheses of Various Cyclopropylamines Source: Organic Syntheses URL:[Link]

  • Title: WO2017065473A1 - Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same Source: Google Patents URL:

Application

Application Note: Amide Coupling Strategies for [1-(2-Thienyl)cyclopropyl]amine Hydrochloride

Executive Summary The synthesis of complex amides using α -tertiary amines, such as [1-(2-Thienyl)cyclopropyl]amine hydrochloride , presents a significant kinetic challenge in modern organic and medicinal chemistry. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex amides using α -tertiary amines, such as [1-(2-Thienyl)cyclopropyl]amine hydrochloride , presents a significant kinetic challenge in modern organic and medicinal chemistry. This specific building block is highly valued in drug discovery, particularly in the development of irreversible inhibitors for the histone demethylase LSD1/KDM1A, where the 1-substituted cyclopropylamine core is essential for covalent interaction with the FAD cofactor[1][2][3].

However, the geminal disubstitution at the α -carbon (bearing both a cyclopropyl ring and a 2-thienyl group) creates extreme steric bulk. This steric congestion, combined with the necessity to liberate the free base from its hydrochloride salt, renders traditional coupling reagents (e.g., DCC, EDC/HOBt) largely ineffective[4]. This application note provides a causally driven, self-validating guide to successfully executing amide bond formations with this highly hindered substrate using state-of-the-art uronium salts and acyl halide chemistries.

Mechanistic Rationale & Reagent Selection

The Kinetic Barrier of Steric Hindrance

Amide bond formation is a nucleophilic acyl substitution. The rate-determining step is typically the attack of the amine on the activated carboxylic acid intermediate. For [1-(2-Thienyl)cyclopropyl]amine, the trajectory of the nitrogen's lone pair is severely shielded by the adjacent thienyl and cyclopropyl moieties.

When using standard reagents like EDC/HOBt, the resulting active ester (OBt-ester) is bulky. The steric clash between the OBt-ester and the α -tertiary amine raises the activation energy ( Ea​ ) to a point where the reaction stalls, leading to reagent degradation or epimerization rather than product formation[5][6].

Overcoming the Barrier: Causality of Reagent Choice

To drive this reaction to completion, the electrophilic intermediate must be either highly reactive or sterically compact :

  • Uronium/Aminium Salts (HATU / COMU): HATU generates an OAt-active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides an anchimeric assistance (neighboring group participation) effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. This drastically lowers Ea​ , making HATU a first-line choice for hindered amines[7][8].

  • Acyl Chlorides / Acyl Fluorides: If the carboxylic acid partner is also sterically hindered (e.g., a tertiary carbon or ortho-substituted aryl group), even HATU may fail. In these cases, converting the acid to an acyl chloride or acyl fluoride provides the smallest possible electrophilic intermediate, minimizing steric repulsion during the nucleophilic attack[4][6].

  • The Role of the Base: Because the amine is supplied as a hydrochloride salt , a minimum of 1.0 equivalent of base is consumed merely to generate the free nucleophile. Furthermore, uronium-mediated couplings require the deprotonation of the carboxylic acid. Therefore, a large excess (3.0–5.0 equivalents) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory[8].

Reaction Workflow & Decision Matrix

G Start Carboxylic Acid + [1-(2-Thienyl)cyclopropyl]amine HCl Check Assess Carboxylic Acid Steric Bulk Start->Check Primary Primary/Secondary Alkyl or Unhindered Aryl Check->Primary Tertiary Tertiary Alkyl or ortho-Substituted Aryl Check->Tertiary HATU Protocol A: HATU / DIPEA DMF (25°C to 50°C) Primary->HATU AcylCl Protocol B: Oxalyl Chloride then DIPEA / DCM Tertiary->AcylCl Product Desired Amide Product HATU->Product AcylCl->Product

Workflow for selecting coupling conditions based on carboxylic acid steric bulk.

Table 1: Reagent Selection Matrix for [1-(2-Thienyl)cyclopropyl]amine
Coupling MethodReactivity ProfileSteric ToleranceByproductsRecommendation for this Substrate
EDC / HOBt Low-ModeratePoorWater-soluble ureaNot Recommended. Kinetically too slow for α -tertiary amines.
HATU / DIPEA HighGoodTMU, HOAtPrimary Choice. Ideal for unhindered to moderately hindered acids[8].
COMU / DIPEA Very HighGoodWater-solubleAlternative. Safer profile than HATU, highly efficient[7][9].
Acid Chloride Extremely HighExcellentHCl gasRescue Method. Required if the carboxylic acid is also sterically congested[6].

Validated Experimental Protocols

Protocol A: HATU-Mediated Solution-Phase Coupling

Use this protocol when coupling [1-(2-Thienyl)cyclopropyl]amine hydrochloride with primary/secondary aliphatic or unhindered aromatic carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv) *[1-(2-Thienyl)cyclopropyl]amine hydrochloride (1.1 - 1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried, inert-gas flushed round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 0.1 M to 0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature. Stir for 10–15 minutes. The solution may turn yellow, indicating the formation of the OAt-active ester[8].

  • Nucleophile Introduction: In a separate vial, suspend [1-(2-Thienyl)cyclopropyl]amine hydrochloride (1.1 equiv) in a minimal amount of DMF and add the remaining DIPEA (2.0–3.0 equiv) to liberate the free base. Transfer this mixture to the main reaction flask.

  • Reaction Monitoring: Stir the reaction at room temperature. Due to the steric hindrance of the amine, the reaction may require 12–24 hours. Monitor via LC-MS or TLC. Self-Validation Check: If starting material persists after 12 hours, elevate the temperature to 40–50 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO3​ , 5% aqueous LiCl (to remove DMF), and brine[8].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Acid Chloride Rescue Method

Use this protocol if Protocol A fails, or if the carboxylic acid partner is highly sterically hindered (e.g., pivalic acid derivatives).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 - 2.0 equiv)

  • Catalytic DMF (1-2 drops) *[1-(2-Thienyl)cyclopropyl]amine hydrochloride (1.1 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 - 4.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C under nitrogen. Add oxalyl chloride (1.5 equiv) dropwise, followed by 1-2 drops of anhydrous DMF.

  • Gas Evolution: Stir the mixture at room temperature until gas evolution ( CO2​ , CO , HCl ) ceases (typically 1–2 hours).

  • Concentration: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and DCM. Crucial Step: Do not expose the crude acid chloride to atmospheric moisture. Redissolve the resulting residue in fresh anhydrous DCM.

  • Coupling: In a separate flask, suspend [1-(2-Thienyl)cyclopropyl]amine hydrochloride (1.1 equiv) in anhydrous DCM and add DIPEA (3.0 equiv). Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the amine/base mixture at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–6 hours[6].

  • Workup: Dilute with DCM, wash with 1N HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify via chromatography.

Troubleshooting Guide

  • Issue: Complete lack of product formation using HATU.

    • Causality: The steric clash between the HOAt ester and the α -tertiary amine is insurmountable at room temperature.

    • Solution: Heat the reaction to 50 °C. If still unsuccessful, switch to the Acid Chloride method (Protocol B) or an in situ acyl fluoride generation using DAST/Deoxo-Fluor[4].

  • Issue: High levels of unreacted amine recovered, but carboxylic acid is consumed.

    • Causality: The activated ester is hydrolyzing or degrading (e.g., forming unreactive tetramethylguanidinium byproducts with HATU) faster than the amine can attack[7].

    • Solution: Ensure strict anhydrous conditions. Pre-mix the amine, acid, and base, and add the coupling reagent (HATU) last to minimize the lifetime of the activated ester before it encounters the amine.

  • Issue: Poor solubility of the amine hydrochloride.

    • Causality: The hydrochloride salt may not fully dissolve in DCM or THF.

    • Solution: Use DMF or NMP as the solvent, and ensure sufficient DIPEA is added to fully free-base the amine prior to coupling.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Available at: [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives. University of Parma Research Repository. Available at:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. Available at:[Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. PMC (NIH). Available at:[Link]

Sources

Method

Application Note: Strategic Incorporation of[1-(2-Thienyl)cyclopropyl]amine Hydrochloride in Targeted Drug Discovery

Introduction & The Bioisosteric Paradigm In modern small-molecule drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic use of privileged building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Bioisosteric Paradigm

In modern small-molecule drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic use of privileged building blocks. [1-(2-Thienyl)cyclopropyl]amine hydrochloride represents a highly specialized, conformationally restricted pharmacophore. By fusing a primary amine, a cyclopropane ring, and a thiophene moiety at a single quaternary carbon, this building block serves as a powerful bioisostere for flexible benzylamines and sterically demanding tert-butyl groups[1].

The synthesis and application of cyclopropylamines have constituted a significant research topic in medicinal chemistry due to their unique electronic and steric properties[2]. As a Senior Application Scientist, it is critical to understand not just how to use this building block, but the underlying causality of why it improves drug-like properties:

  • Metabolic Shielding (The Causality of Stability): Flexible benzylamines possess highly reactive alpha-protons that are prime targets for oxidative deamination by Cytochrome P450s (CYP450) and Monoamine Oxidases (MAO). By incorporating the amine into a 1-substituted cyclopropane ring, these alpha-protons are entirely removed. This structural rigidification blocks the primary metabolic liability, drastically extending the compound's in vitro and in vivo half-life.

  • Entropic Binding Advantages: The sp³-hybridized cyclopropane ring acts as a conformational lock, restricting the dihedral angle between the amine and the thiophene ring. When the molecule binds to a rigid receptor pocket, the entropic penalty ( ΔS ) is significantly minimized compared to a freely rotating analog, often resulting in a 10- to 100-fold increase in target affinity.

  • Thiophene as a Phenyl Bioisostere: The 2-thienyl group provides a smaller van der Waals volume than a standard phenyl ring while offering a polarizable sulfur atom. This sulfur lone pair can engage in specific chalcogen bonding or act as a weak hydrogen-bond acceptor with protein backbone carbonyls.

Key Application: Epigenetic Targeting via LSD1 (KDM1A) Inhibition

One of the most prominent and validated applications of 1-substituted cyclopropylamines is the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is an epigenetic enzyme overexpressed in various cancers, responsible for demethylating histone H3 (H3K4me1/2), thereby repressing tumor suppressor genes[3].

While classic inhibitors like tranylcypromine are 2-arylcyclopropylamines, 1-heteroaryl derivatives have emerged as a highly potent novel class of irreversible inhibitors[3]. Mechanistically, the amine is oxidized by the enzyme's FAD cofactor, triggering a single-electron transfer and rapid ring-opening of the cyclopropane. This generates a highly reactive radical intermediate that covalently binds to the FAD cofactor, permanently inactivating the enzyme and restoring normal gene transcription.

G A LSD1 Enzyme (Active) B FAD Cofactor A->B binds D Covalent FAD-Adduct (Irreversible) B->D single-electron transfer C 1-Thienylcyclopropylamine Derivative C->D attacks E H3K4me1/2 Demethylation Blocked D->E inhibits F Restoration of Tumor Suppressor Genes E->F leads to

Fig 1. Irreversible LSD1 inhibition pathway via FAD adduct formation.

Quantitative Data Summaries

To justify the selection of this building block and the subsequent synthetic methodologies, the quantitative data is summarized below.

Table 1: Comparative Physicochemical & Metabolic Profile

Property / Metric Flexible Benzylamine Analog [1-(2-Thienyl)cyclopropyl]amine Causality / Impact
Structure Type Primary amine (sp³ linear) Alpha-tertiary cyclopropylamine Determines conformational freedom.
Alpha-Protons 2 0 Cyclopropane removes oxidation liability.
In vitro t½ (HLM) < 15 min > 120 min Blocks CYP450/MAO oxidative deamination.
Dihedral Flexibility High (Free rotation) Low (Locked conformation) Reduces entropic penalty upon binding.

| Target Affinity (LSD1) | IC₅₀ > 10 µM | IC₅₀ < 50 nM | Rigid geometry perfectly aligns with FAD[3]. |

Table 2: Amide Coupling Optimization Matrix

Coupling Reagent Base (Eq) Solvent Time (h) Yield (%) Observation / Causality
EDC/HOBt TEA (2.0) DCM 24 28% Slow aminolysis due to severe steric hindrance.
T3P DIPEA (3.0) EtOAc 16 45% Moderate conversion; bulky intermediate limits attack.
HATU DIPEA (3.0) DMF 12 89% HOAt ester accelerates hindered nucleophilic attack.

| COMU | DIPEA (3.0) | DMF | 12 | 85% | Comparable to HATU, slightly more urea byproducts. |

Experimental Workflows and Protocols

Workflow Visualization

G S1 Amine HCl Building Block S2 Free Basing (DIPEA) S1->S2 S3 Electrophile Addition S2->S3 S4 Coupling (HATU) S3->S4 S5 Purification S4->S5 S6 Target Drug Candidate S5->S6

Fig 2. Synthetic workflow for amide coupling of the building block.

Protocol 1: Sterically Hindered Amide Coupling (Lead Generation)

Objective: Synthesize a target amide by coupling [1-(2-thienyl)cyclopropyl]amine hydrochloride with a carboxylic acid derivative. Self-Validating Causality: The alpha-tertiary nature of the amine creates significant steric bulk. Standard coupling reagents (EDC/HOBt) fail because the hindered amine cannot efficiently attack the active ester. HATU is mandated because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the aminolysis step via a neighboring group effect (hydrogen bonding with the incoming amine). An excess of DIPEA (3.0 eq) is strictly required: 1.0 eq to liberate the free base from the HCl salt, and 2.0 eq to neutralize the acidic byproducts of the coupling reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise to the solution. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add [1-(2-thienyl)cyclopropyl]amine hydrochloride (1.1 mmol, 1.1 eq) in one single portion.

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc).

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1 M aqueous HCl (10 mL), and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure conformationally restricted amide.

Protocol 2: Epigenetic Assay Preparation (LSD1 Inhibition)

Objective: Prepare the synthesized[1-(2-thienyl)cyclopropyl]amine derivative for in vitro LSD1 biochemical assays. Self-Validating Causality: Because these compounds act as mechanism-based irreversible inhibitors, standard steady-state IC₅₀ measurements will yield false negatives or artificially low potencies. A pre-incubation step is strictly required to allow the covalent FAD-adduct to form before the addition of the substrate.

Step-by-Step Methodology:

  • Stock Solution: Dissolve the purified compound in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS).

  • Pre-incubation (Critical Step): Combine 10 µL of the inhibitor dilution with 10 µL of recombinant human LSD1 enzyme (final concentration 2 nM) in a 384-well microplate. Incubate at room temperature for exactly 30 minutes to allow covalent modification.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing H3K4me2 peptide (final concentration 10 µM) and a horseradish peroxidase (HRP)/Amplex Red detection system.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes to calculate the initial velocity and determine the kinact​/KI​ kinetic values.

References

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL:[Link]

  • Structural and Functional Landscape of FAD-Dependent Histone Lysine Demethylases for New Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: Organic Letters - ACS Publications URL:[Link]

Sources

Application

Application Note: Kilo-Scale Manufacturing Process for[1-(2-Thienyl)cyclopropyl]amine Hydrochloride

Executive Summary [1-(2-Thienyl)cyclopropyl]amine hydrochloride is a highly valuable bioisosteric building block utilized in the development of small-molecule therapeutics. The incorporation of a cyclopropylamine motif i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a highly valuable bioisosteric building block utilized in the development of small-molecule therapeutics. The incorporation of a cyclopropylamine motif imparts unique electronic and steric properties, often enhancing metabolic stability and target affinity. Transitioning the synthesis of this strained-ring system from the bench to pilot-plant production presents significant challenges, primarily concerning reagent safety, byproduct suppression, and downstream processing. This application note details a robust, scalable manufacturing protocol based on a modified Kulinkovich-Szymoniak cyclopropanation, optimized for high yield, excellent purity, and operational safety at the kilogram scale.

Process Rationale & Mechanistic Insights

As a Senior Application Scientist, selecting a synthetic route for scale-up requires balancing atom economy, safety, and process reliability.

Route Selection: Historically, 1-arylcyclopropylamines have been synthesized via the Curtius rearrangement of cyclopropanecarboxylic acids. However, this strategy requires stoichiometric amounts of hazardous azide reagents (e.g., diphenylphosphoryl azide), which pose severe explosive risks at scale[1]. While modern offer a mild alternative[1], the Kulinkovich-Szymoniak (KS) reaction remains the most direct and industrially established route, constructing the cyclopropylamine ring in a single step from commercially available 2-thiophenecarbonitrile[2].

Mechanistic Causality & Optimization: The KS reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate, formed by the reaction of titanium(IV) isopropoxide (Ti(OiPr)₄) with ethylmagnesium bromide (EtMgBr)[3]. This intermediate acts as a 1,2-dicarbanion equivalent, inserting into the nitrile group to form an azatitanacyclopentane complex[3].

A critical failure mode during scale-up is the slow ring contraction of this azatitanacyclopentane intermediate. If the contraction is inefficient, or if the Grignard reagent directly attacks the nitrile, the process yields significant amounts of 1-(2-thienyl)propan-1-one (an ethyl ketone byproduct) upon aqueous workup[3].

The Solution: To engineer a self-validating and high-yielding system, we introduce a Lewis base modifier—such as bis[2-(N,N-dimethylaminoethyl)]ether—during the Grignard addition. This modifier coordinates with the magnesium, attenuating the nucleophilicity of EtMgBr. This prevents direct nitrile attack and favors transmetalation to titanium, thereby suppressing the ketone byproduct and driving the formation of the desired cyclopropylamine[3]. Furthermore, to handle the massive generation of titanium salts during workup, a specific basic quench (10% NaOH) is employed to precipitate titanium dioxide (TiO₂) as a granular, easily filterable solid, avoiding the gelatinous emulsions typical of unoptimized titanium reactions.

Reaction Workflow & Pathway Visualization

KS_Workflow SM 2-Thiophenecarbonitrile (Starting Material) Intermediate Azatitanacyclopentane Intermediate SM->Intermediate Reagents Ti(OiPr)4 + EtMgBr (Titanacyclopropane Formation) Reagents->SM Insertion RingContraction Ring Contraction (Lewis Base Modulated) Intermediate->RingContraction Byproduct 1-(2-Thienyl)propan-1-one (Ketone Byproduct) Intermediate->Byproduct Slow contraction (Side reaction) FreeBase [1-(2-Thienyl)cyclopropyl]amine (Free Base) RingContraction->FreeBase NaOH Quench (Filters TiO2) SaltFormation HCl / Isopropanol (Crystallization) FreeBase->SaltFormation Product [1-(2-Thienyl)cyclopropyl]amine HCl (Final Product) SaltFormation->Product

Figure 1: Reaction workflow and pathway visualization for the modified Kulinkovich-Szymoniak synthesis.

Detailed Experimental Protocol (1.0 kg Scale)

Caution: Ethylmagnesium bromide is highly flammable and moisture-sensitive. Titanium(IV) isopropoxide is moisture-sensitive. Conduct all operations under a strict inert atmosphere (N₂ or Ar).

Phase 1: Titanacyclopropane Formation & Cyclopropanation
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge the reactor with 2-thiophenecarbonitrile (1.00 kg, 9.16 mol, 1.0 equiv) and anhydrous 2-methyltetrahydrofuran (2-MeTHF) (8.0 L).

  • Reagent Addition: Add titanium(IV) isopropoxide (2.86 kg, 10.0 mol, 1.1 equiv) and bis[2-(N,N-dimethylaminoethyl)]ether (1.47 kg, 9.16 mol, 1.0 equiv) to the reactor. Stir the mixture at 20 °C for 15 minutes.

  • Grignard Addition: Cool the reactor jacket to -5 °C. Begin the dropwise addition of ethylmagnesium bromide (3.0 M in diethyl ether, 7.33 L, 22.0 mol, 2.4 equiv) via an addition funnel.

    • Causality Note: The addition is highly exothermic due to the formation of the titanacyclopropane and subsequent ethane gas evolution. Control the addition rate to maintain the internal temperature between 15 °C and 20 °C.

  • In-Process Control (IPC): After complete addition, stir the reaction at 20 °C for 2 hours. Sample the reaction mixture, quench with methanol, and analyze via HPLC. Proceed to Phase 2 only when the residual 2-thiophenecarbonitrile is < 1.0% (Area %).

Phase 2: Granular Quench & Titanium Removal
  • Basic Quench: Cool the reaction mixture to 0 °C. Slowly add 10% aqueous NaOH solution (3.0 L) over 1 hour.

    • Causality Note: The highly basic environment forces the titanium byproducts to precipitate as a dense, granular titanium dioxide (TiO₂) lattice rather than a gelatinous hydroxide emulsion, drastically reducing filtration time.

  • Filtration: Filter the resulting suspension through a Celite pad on a Nutsche filter. Wash the filter cake with additional 2-MeTHF (2 × 2.0 L).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and wash the combined organic layers with brine (3.0 L). Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation & Isolation
  • Salt Formation: Dissolve the crude free base in methyl tert-butyl ether (MTBE) (5.0 L). Cool the solution to 5 °C.

  • Acidification: Slowly bubble dry HCl gas into the solution (or add 5-6 N HCl in isopropanol) until the pH of the solution reaches 2.0. A white precipitate will form immediately.

  • Crystallization & Isolation: Stir the slurry at 0 °C for 2 hours to ensure complete crystallization. Filter the solid, wash with cold MTBE (2 × 1.0 L), and dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Analytical Specifications

Table 1: Process Optimization & Impurity Profile

Parameter Unoptimized KS Process Optimized KS Process (Lewis Base + NaOH Quench)
Overall Yield (%) 42% 78%
Ketone Byproduct (%) 25 - 30% < 2.0%
Filtration Time (1 kg scale) > 12 hours (gelatinous) < 1.5 hours (granular)

| Purity (HPLC Area %) | 88.5% | > 99.0% |

Table 2: Final API Intermediate Specifications

Test Specification Analytical Method
Appearance White to off-white crystalline powder Visual Inspection
Assay (Free Base) ≥ 99.0% RP-HPLC (UV at 230 nm)
Moisture Content ≤ 0.5% w/w Karl Fischer Titration

| Titanium Residue | ≤ 20 ppm | ICP-MS |

References

  • Li, W., Gao, J. J., Lorenz, J. C., Xu, J., Johnson, J., Ma, S., Lee, H., Grinberg, N., Busacca, C. A., Lu, B., & Senanayake, C. H. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, 2012, 16(5), 836–839. URL: [Link]

  • Bertus, P., & Szymoniak, J. "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 2003, 68(18), 7133–7136. URL: [Link]

  • Terrett, J. A., et al. "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." Organic Letters, 2022, 24(45), 8220–8225. URL: [Link]

Sources

Method

Application Note: Formulation of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride for In Vivo Animal Studies

Executive Summary & Pharmacological Context The 1-arylcyclopropylamine scaffold is a highly versatile bioisosteric motif widely utilized in small molecule drug discovery. Structurally related to the 2-arylcyclopropylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-arylcyclopropylamine scaffold is a highly versatile bioisosteric motif widely utilized in small molecule drug discovery. Structurally related to the 2-arylcyclopropylamine class (e.g., tranylcypromine), 1-arylcyclopropylamines provide a rigidified conformational space that enhances target selectivity and metabolic stability . These compounds are frequently investigated for their potential as mechanism-based inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1) .

[1-(2-Thienyl)cyclopropyl]amine hydrochloride (CAS: 1332530-75-2) replaces the traditional phenyl ring with a thiophene heterocycle, altering the electronic distribution and lipophilicity of the molecule. Formulating this active pharmaceutical ingredient (API) for in vivo studies (mice/rats) requires strict attention to the physicochemical behavior of its hydrochloride salt to ensure animal welfare and data integrity.

Physicochemical Profiling

Understanding the intrinsic properties of the API is the first step in designing a self-validating formulation system. The hydrochloride salt form dictates both the solubility and the resulting pH of the formulation.

Table 1: Physicochemical Properties & Formulation Implications

ParameterValueImplications for Formulation
Molecular Weight 175.67 g/mol Low molecular weight; requires precise analytical balances for micro-dosing.
Chemical Formula C₇H₁₀ClNSThiophene ring provides moderate lipophilicity for tissue distribution.
Salt Form Hydrochloride (HCl)Highly water-soluble; however, dissociation drives aqueous pH down significantly.
pKa (Estimated) ~9.0 - 10.0 (Amine)Fully ionized at physiological pH, ensuring high solubility in systemic circulation.

Formulation Strategy & Causality (The "Why")

As a Senior Application Scientist, it is critical to move beyond simply dissolving a powder and instead understand the causality behind the formulation choices.

The pH-Solubility Paradox: The primary challenge with [1-(2-Thienyl)cyclopropyl]amine HCl is not achieving dissolution, but rather managing physiological compatibility. The hydrochloride salt ensures rapid dissolution by disrupting the crystal lattice energy. However, when this salt dissociates in unbuffered water or standard 0.9% NaCl, it releases equimolar amounts of hydronium ions. This often plummets the solution pH to highly acidic levels (pH 2.0 – 4.0) .

In Vivo Implications: Administering a low-pH solution intravenously (IV) or intraperitoneally (IP) causes localized tissue necrosis, precipitation of endogenous proteins at the injection site, and acute nociceptive (pain) responses. These physiological stress responses alter heart rate, cortisol levels, and behavior, severely confounding pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

The Solution: The formulation must act as a self-validating system. The protocol mandates pH verification and active titration as a Critical Quality Attribute (CQA). By utilizing a dilute base (0.1 N NaOH) or a strong buffer (e.g., Phosphate-Buffered Saline), we neutralize the excess HCl without precipitating the free base, ensuring the final dose is both soluble and biocompatible.

Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Dosing

Objective: Prepare a 5.0 mg/mL sterile, isotonic, and pH-balanced aqueous solution.

  • Gravimetric Analysis: Accurately weigh 5.0 mg of[1-(2-Thienyl)cyclopropyl]amine HCl into a sterile glass vial.

  • Primary Dissolution: Add 0.8 mL of sterile 0.9% NaCl (Saline). Vortex for 30–60 seconds. The powder will dissolve rapidly, yielding a clear solution.

  • Causality Checkpoint (pH Verification): Measure the pH using a calibrated micro-pH probe. Do not skip this step. The expected pH is ~3.0 - 4.5.

  • Active Titration: Carefully add 0.1 N NaOH in 5 µL increments, vortexing between additions. Monitor the pH until it stabilizes within the physiological range of 6.5 – 7.4 .

    • Validation Note: If the solution becomes cloudy (precipitation of the free base), the pH has exceeded 8.5. Discard and restart.

  • Volume Adjustment: Q.S. (Quantum Satis) to a final volume of 1.0 mL using 0.9% NaCl.

  • Sterilization: Draw the solution into a sterile syringe and filter through a 0.22 µm PES (Polyethersulfone) syringe filter . PES is explicitly chosen over Nylon or PTFE due to its exceptionally low drug-binding properties.

Protocol B: Per Os (PO) Oral Gavage

Objective: Prepare a 10.0 mg/mL uniform solution/suspension for gastric delivery.

  • Vehicle Selection: Prepare a 0.5% w/v Methylcellulose (MC) solution in purified water.

    • Causality: The gastrointestinal tract is highly tolerant of pH variations (gastric pH is already ~1.5 - 2.0). Therefore, pH titration is unnecessary. However, MC is used to slightly increase the viscosity of the vehicle, preventing rapid gastric emptying and ensuring uniform, reproducible intestinal absorption.

  • Compounding: Add 10.0 mg of the API to 1.0 mL of the 0.5% MC vehicle.

  • Homogenization: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature to ensure complete microscopic dispersion.

Formulation Workflow & Logic

The following diagram maps the critical decision points in the formulation process, emphasizing the self-validating pH checkpoint required for parenteral administration.

G A API:[1-(2-Thienyl)cyclopropyl]amine HCl B Weigh & Transfer (Sterile Conditions) A->B C Add Diluent (0.9% NaCl or PBS) B->C D Vortex & Sonicate (Ensure Dissolution) C->D E Check pH (Target: 6.5 - 7.4) D->E F Adjust pH (0.1N NaOH if acidic) E->F pH < 6.5 G Sterile Filtration (0.22 µm PES) E->G pH OK F->E Re-check H In Vivo Dosing (IV, IP, or PO) G->H

Workflow for formulating amine hydrochloride salts, highlighting the critical pH titration loop.

Stability & Storage Data

To maintain the integrity of the dosing regimen across multi-day in vivo studies, adhere to the validated storage parameters below.

Table 2: Formulation Matrix & Stability Profiles

RouteRecommended VehicleTarget pHMax Solubility (Est.)Storage Stability (4°C)
IV / IP 0.9% NaCl (Titrated with NaOH)6.5 - 7.4> 50 mg/mL7 Days (Protect from light)
PO 0.5% Methylcellulose (MC)4.0 - 7.0> 50 mg/mL14 Days (Vortex before use)

Note: Always allow refrigerated formulations to equilibrate to room temperature prior to animal administration to prevent hypothermic shock.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (National Institutes of Health / NLM) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for [1-(2-Thienyl)cyclopropyl]amine HCl

Welcome to the Technical Support Center for API and intermediate crystallization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API and intermediate crystallization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating [1-(2-Thienyl)cyclopropyl]amine hydrochloride (CAS: 1332530-75-2).

This molecule presents a unique crystallization challenge due to its amphiphilic nature: it possesses a highly polar, ionic amine hydrochloride headgroup paired with a rigid, lipophilic thiophene-cyclopropyl tail[1]. This structural dichotomy often leads to complex phase behaviors, including liquid-liquid phase separation ("oiling out") and polymorphic instability[2][3]. The following troubleshooting guide, data matrices, and self-validating protocols are engineered to help you achieve high-purity, thermodynamically stable crystalline material.

Part 1: Troubleshooting & FAQs

Q1: How do I select the optimal solvent system for[1-(2-Thienyl)cyclopropyl]amine HCl? A1: Solvent selection must balance the solvation of the hydrophobic thiophene ring and the ionic chloride network. Protic solvents (methanol, ethanol, isopropanol) act as both hydrogen bond donors and acceptors, strongly interacting with the chloride ion[4][5]. Isopropanol (IPA) is generally the optimal primary solvent. Its hydrocarbon moiety effectively solvates the lipophilic thiophene-cyclopropyl tail, while its hydroxyl group hydrogen-bonds with the chloride ion, providing a moderate, temperature-dependent solubility curve ideal for cooling crystallization[2][4]. Highly polar solvents like water or methanol often lead to excessive solubility, whereas strictly non-polar solvents (heptane, toluene) cause rapid, uncontrolled precipitation and trap impurities[4][6].

Q2: My compound is "oiling out" instead of forming discrete crystals. What is the mechanistic cause and how do I fix it? A2: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution reaches supersaturation at a temperature above the melting point of the solute in that specific solvent, or when the amphiphilic nature of the molecule drives it to form coacervates rather than a rigid crystal lattice[2][3]. Causality & Resolution:

  • Reduce Supersaturation: Lower the initial concentration. High concentrations push the system into the spinodal decomposition region, favoring phase separation over nucleation[2].

  • Alter Solvation Dynamics: Switch to a slightly less polar primary solvent (e.g., from Methanol to IPA) to widen the metastable zone[4].

  • Bypass Primary Nucleation: Introduce seed crystals (1-2% w/w) exactly at the cloud point. Seeding provides an immediate template for the hydrogen-bonding network, bypassing the high thermodynamic energy barrier of primary nucleation and forcing solid-state crystal growth[2][7].

Q3: How can I control polymorphism and ensure I isolate the thermodynamically stable form? A3: Amine hydrochlorides are highly prone to polymorphism because the malleable geometric preferences of the chloride ion can accommodate various hydrogen-bonding networks[5][8]. Kinetic factors (rapid cooling, high supersaturation) often yield metastable polymorphs[6][9]. Causality & Resolution: To isolate the thermodynamically stable form, you must provide the system with sufficient activation energy to undergo solvent-mediated phase transformation (Ostwald's Rule of Stages)[6][10]. Employ a slow, linear cooling rate (e.g., 0.1–0.2 °C/min) and incorporate an extended slurry maturation (aging) phase at the final temperature to allow metastable forms to dissolve and recrystallize into the stable lattice[6][11].

Q4: What is the mechanistic advantage of anti-solvent crystallization for this compound? A4: Anti-solvent crystallization is highly effective for amine hydrochlorides when thermal degradation is a concern or when cooling yields poor recovery[12][13]. The mechanism relies on adding a miscible solvent in which the solute is poorly soluble (e.g., Ethyl Acetate). As the anti-solvent diffuses into the primary solvent (e.g., Ethanol), it competes for solvent-solvent interactions, effectively stripping the solvation shell away from the highly polar amine hydrochloride headgroup. This rapidly increases the chemical potential, driving desolvation and subsequent nucleation[14][15].

Part 2: Quantitative Data & Visualization

Table 1: Solvent Selection & Solubility Matrix for [1-(2-Thienyl)cyclopropyl]amine HCl

Data synthesized from foundational amine hydrochloride solubility profiles.

SolventClassificationRelative SolubilityRecommended UseMechanistic Risk / Limitation
Water Highly Polar, ProticVery HighCo-solvent (trace)High risk of hydrate formation; poor yield.
Methanol Polar, ProticHighPrimary SolventNarrow metastable zone; requires high anti-solvent ratio.
Isopropanol Moderately Polar, ProticModeratePrimary (Cooling) Optimal balance of lipophilic/hydrophilic solvation.
Ethyl Acetate Polar, AproticLowAnti-Solvent Excellent H-bond acceptor; strips protic solvation shells.
Heptane Non-Polar, AliphaticVery LowAnti-SolventRisk of rapid precipitation trapping host-cell impurities.
Diagnostic Workflows (Graphviz)

G Start Observe Crystallization Process Issue Is the compound 'oiling out'? Start->Issue YesOil Liquid-Liquid Phase Separation (LLPS) Issue->YesOil Yes NoOil Solid Nucleation Issue->NoOil No Action1 1. Lower concentration 2. Reduce solvent polarity 3. Add seed crystals YesOil->Action1 Action2 Optimize cooling rate & monitor polymorph form NoOil->Action2

Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

G Step1 Dissolution in Primary Solvent (e.g., Ethanol) Step2 Controlled Addition of Antisolvent (e.g., EtOAc) Step1->Step2 Step3 Supersaturation & Desolvation Step2->Step3 Step4 Nucleation & Crystal Growth Step3->Step4 Step5 Isolation & Drying Step4->Step5

Mechanistic workflow for antisolvent crystallization.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Controlled Cooling Crystallization (Isopropanol System)

This protocol utilizes a slow cooling ramp to favor the thermodynamically stable polymorph while avoiding LLPS.

  • Primary Dissolution: Suspend 10.0 g of crude[1-(2-Thienyl)cyclopropyl]amine HCl in 50 mL of Isopropanol (IPA) in a jacketed reactor.

  • Thermal Saturation: Heat the suspension to 65°C under continuous agitation (250 rpm).

    • Self-Validation Check: The solution must become completely transparent. If particulate matter remains, perform a hot filtration to remove heterogeneous nucleation sites.

  • Controlled Cooling & Seeding: Program the reactor to cool at a linear rate of 0.2 °C/min down to 45°C.

    • Self-Validation Check: At 45°C, the solution should be supersaturated but clear. Add 0.1 g of pure seed crystals. If the compound oils out, immediately reheat to 50°C, add 5 mL of IPA, and re-seed.

  • Crystal Growth & Aging: Continue cooling at 0.1 °C/min to 5°C. Hold the slurry at 5°C for 4 hours (maturation phase).

    • Self-Validation Check: Sample the supernatant and analyze via HPLC. The concentration of the API in the mother liquor should plateau, confirming thermodynamic equilibrium has been reached.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) IPA, followed by 10 mL of Heptane to displace the alcohol. Dry under vacuum at 40°C for 12 hours.

Protocol 2: Anti-Solvent Crystallization (Ethanol / Ethyl Acetate System)

Ideal for thermally sensitive batches or when recovering material from highly concentrated mother liquors.

  • Primary Dissolution: Dissolve 10.0 g of the API in 30 mL of Ethanol at 25°C. Ensure complete dissolution.

  • Anti-Solvent Titration: Using a dosing pump, add Ethyl Acetate (EtOAc) at a rate of 1.0 mL/min under high shear stirring (400 rpm).

    • Self-Validation Check: Monitor the solution closely. Stop the addition the exact moment a persistent, faint bluish turbidity (cloud point) is observed (typically around 15-20 mL of EtOAc). This marks the limit of the metastable zone.

  • Nucleation Hold: Halt anti-solvent addition and allow the turbid solution to stir for 30 minutes.

    • Self-Validation Check: The turbidity should transition into a distinct, flowable white slurry, indicating successful primary nucleation rather than phase separation.

  • Secondary Addition: Resume EtOAc addition at 2.0 mL/min until a total of 60 mL has been added, driving the remaining API out of solution.

  • Isolation: Filter, wash with 20 mL of pure EtOAc, and dry under vacuum at ambient temperature to prevent solvent-mediated polymorphic transitions.

References

  • Ni, X., et al. "The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II." National Center for Biotechnology Information (PMC), [Link]

  • "Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt." University of Urbino, [Link]

  • "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the 'Disappeared' Polymorph of Ritonavir." White Rose Research Online, [Link]

  • Remenar, J. F., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride." Journal of the American Chemical Society, [Link]

  • "Three-Step Mechanism of Antisolvent Crystallization." Crystal Growth & Design (ACS), [Link]

  • Braga, D., et al. "The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?" National Center for Biotechnology Information (PMC), [Link]

  • Lonare, A. A., & Patel, S. R. "Antisolvent Crystallization of Poorly Water Soluble Drugs." International Journal of Chemical Engineering and Applications, [Link]

  • "Polymorphism (Chapter 14) - Industrial Crystallization." Cambridge University Press, [Link]

Sources

Optimization

Removing thiophene impurities from synthesized[1-(2-Thienyl)cyclopropyl]amine hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of [1-(2-Thienyl)cyclopropyl]amine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who are sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of [1-(2-Thienyl)cyclopropyl]amine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who are scaling up or troubleshooting the isolation of this critical pharmaceutical intermediate.

System Overview & Impurity Profiling

The synthesis of[1-(2-Thienyl)cyclopropyl]amine typically relies on the , which converts 2-thiophenecarbonitrile into the corresponding primary cyclopropylamine using ethylmagnesium bromide and titanium(IV) isopropoxide, followed by Lewis acid activation[1].

While the reaction is robust, the purification of the resulting hydrochloride salt is notoriously difficult due to three distinct classes of thiophene impurities:

  • Neutral Starting Materials: Unreacted 2-thiophenecarbonitrile.

  • Basic Side-Products: 2-Thiophenemethylamine (formed via aberrant reduction or failed ring-contraction of the azatitanacyclopentane intermediate)[2].

  • Degradation Products: Thiophene oligomers generated via during aggressive salt formation[3].

Quantitative Physicochemical Data

To design a self-validating purification system, we must exploit the physicochemical deltas between the target and its impurities.

CompoundRoleMW ( g/mol )Acid-Base ProfileSolubility Profile
[1-(2-Thienyl)cyclopropyl]amine HCl Target Product 175.68Basic (pKa ~8.5)Soluble: H₂O, MeOH, hot iPrOH. Insoluble: MTBE, Hexanes.
2-Thiophenecarbonitrile Starting Material109.15NeutralSoluble: DCM, MTBE, Toluene. Insoluble: H₂O.
2-Thiophenemethylamine HCl Reaction Byproduct149.64Basic (pKa ~8.8)Soluble: H₂O, MeOH, warm iPrOH. Insoluble: MTBE.
Thiophene Oligomers Degradation ImpurityVariableNeutral / Weakly BasicSoluble: DCM, Chloroform. Insoluble: H₂O. Highly colored.

Purification Logic & Workflow

G Start Crude Kulinkovich Mixture (Target + Impurities) AcidWash 1. Aqueous Acid Wash (pH < 2) Start->AcidWash OrgDiscard Organic Layer (Discard: Nitrile SM) AcidWash->OrgDiscard Removes non-basics AqLayer Aqueous Layer (Amine Salts) AcidWash->AqLayer BaseWash 2. Basification (pH > 10) & MTBE Extraction AqLayer->BaseWash FreeBase Organic Layer (Free Amines) BaseWash->FreeBase SaltForm 3. Anhydrous HCl / Ether (0°C, Strict Control) FreeBase->SaltForm Prevents oligomers Recryst 4. Recrystallization (iPrOH / MTBE) SaltForm->Recryst Isolate Crude Salt Pure Pure Target Amine HCl Recryst->Pure Removes des-cyclopropyl

Caption: Purification workflow for isolating[1-(2-Thienyl)cyclopropyl]amine HCl.

Troubleshooting & FAQs

Q1: During the formation of the hydrochloride salt, my solution turns dark purple/black and yields a tarry consistency. What is happening, and how do I prevent it? A: This is caused by the electrophilic aromatic substitution and subsequent polymerization of the thiophene ring. Thiophenes are highly sensitive to strong aqueous acids and localized exothermic heating[3]. When you add concentrated aqueous HCl or add anhydrous HCl too rapidly at room temperature, the thiophene ring protonates and cross-links. Causality & Solution: To prevent this, you must completely avoid aqueous HCl for the final salt formation. Instead, dissolve the free-base amine in an ethereal solvent (like MTBE or diethyl ether) and add a pre-titrated solution of anhydrous HCl in dioxane dropwise at 0 °C. The low temperature and lack of water suppress the kinetic pathway of ring oligomerization.

Q2: My ¹H NMR shows 10-15% of 2-thiophenemethylamine co-crystallizing with my target product. How can I separate them? A: 2-Thiophenemethylamine is a des-cyclopropyl byproduct. Because both compounds are primary amines attached to a thiophene ring, their pKa values and standard solubilities are nearly identical, meaning standard acid-base extraction will not separate them[4]. Causality & Solution: You must exploit the steric bulk of the cyclopropyl ring, which alters the crystal lattice energy. The target cyclopropylamine salt has a lower solubility in cold isopropanol (iPrOH) compared to the straight-chain 2-thiophenemethylamine salt. Perform a selective recrystallization using an iPrOH/MTBE solvent system (detailed in the protocol below).

Q3: How do I efficiently remove unreacted 2-thiophenecarbonitrile before salt formation? A: 2-Thiophenecarbonitrile is strictly neutral. It can be quantitatively removed during the initial workup via a reverse acid-base extraction. By acidifying the crude mixture to pH < 2, the amines become water-soluble ammonium salts. Washing this aqueous layer with a non-polar solvent (like dichloromethane or MTBE) will pull the lipophilic, neutral nitrile into the organic waste, leaving only the basic amines in the aqueous phase.

Step-by-Step Methodology: Optimized Isolation Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoints are met.

Phase 1: Reverse Acid-Base Extraction (Removal of Nitrile & Neutrals)
  • Quench & Filter: Quench the crude Kulinkovich-Szymoniak reaction mixture with water and filter through a pad of Celite to remove titanium dioxide salts.

  • Acidification: Transfer the filtrate to a separatory funnel. Add 2M aqueous HCl until the aqueous layer reaches pH < 2.

    • Validation Checkpoint: Spot the aqueous layer on pH paper. If pH > 2, the target amine will remain in the organic layer and be lost.

  • Organic Wash: Extract the acidic aqueous layer with MTBE (3 × 50 mL per 100 mmol scale). Discard the organic layers (contains unreacted 2-thiophenecarbonitrile and neutral oligomers).

  • Basification: Cool the aqueous layer to 0 °C. Slowly add 4M NaOH(aq) until the pH > 10.

  • Free-Base Extraction: Extract the basified aqueous layer with MTBE (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

Phase 2: Controlled Hydrochloride Salt Formation (Prevention of Oligomerization)
  • Preparation: Transfer the dried MTBE solution containing the free-base amines to a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to exactly 0 °C in an ice bath.

  • Anhydrous Acidification: Charge the addition funnel with 1.1 equivalents of 4M HCl in dioxane. Add the acid dropwise over 30 minutes under vigorous stirring.

    • Causality Check: The slow addition prevents localized exothermic spikes that trigger thiophene degradation.

    • Validation Checkpoint: An off-white to pale yellow precipitate should form immediately. The supernatant must remain pale; if it darkens to brown/purple, the addition rate is too fast.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate under a vacuum and wash the filter cake with cold, anhydrous MTBE (2 × 20 mL). Dry the crude salt under a vacuum.

Phase 3: Selective Recrystallization (Removal of 2-Thiophenemethylamine)
  • Dissolution: Transfer the crude hydrochloride salt to an Erlenmeyer flask. Add the minimum amount of boiling isopropanol (iPrOH) required to just dissolve the solid.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add MTBE (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Crystallization: Add just enough hot iPrOH (1-2 drops) to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Final Validation: Filter the purified white crystals.

    • Validation Checkpoint: Analyze via ¹H NMR (D₂O). Confirm the absence of the 2-thiophenemethylamine singlet at ~4.3 ppm and the presence of the [1-(2-Thienyl)cyclopropyl]amine multiplets at 1.0–1.3 ppm[4].

References

  • Kulinkovich-Szymoniak Reaction Organic Chemistry Portal URL:[Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation ACS Publications (Organic Process Research & Development) URL:[Link]

  • Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polymerization Defense Technical Information Center (DTIC) URL:[Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Preventing degradation of[1-(2-Thienyl)cyclopropyl]amine hydrochloride in solution

Introduction Welcome to the technical support guide for [1-(2-thienyl)cyclopropyl]amine hydrochloride. This molecule is a valuable building block in pharmaceutical and agrochemical research, prized for its unique combina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for [1-(2-thienyl)cyclopropyl]amine hydrochloride. This molecule is a valuable building block in pharmaceutical and agrochemical research, prized for its unique combination of a strained cyclopropylamine core and a heterocyclic thiophene moiety.[1][2] However, this structural complexity also introduces specific stability challenges when working with the compound in solution. Degradation can lead to inconsistent experimental results, loss of material, and the formation of unknown impurities.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple instructions to provide a deep, mechanistically-grounded understanding of the potential degradation pathways and offers field-proven troubleshooting strategies and preventative protocols to ensure the integrity of your experiments.

Section 1: Understanding the Intrinsic Stability of [1-(2-Thienyl)cyclopropyl]amine hydrochloride

A proactive approach to preventing degradation begins with understanding the molecule's inherent vulnerabilities. The structure of [1-(2-thienyl)cyclopropyl]amine hydrochloride contains two primary points susceptible to degradation: the cyclopropylamine moiety and the thiophene ring .

Q1: What are the most common reasons my [1-(2-Thienyl)cyclopropyl]amine hydrochloride solution is degrading?

A1: Degradation is typically traced back to two main chemical pathways: pH-mediated hydrolysis of the cyclopropylamine group and oxidation of the thiophene ring. These pathways can be initiated or accelerated by inappropriate pH, the presence of atmospheric oxygen, exposure to light, and trace metal contaminants.

  • pH-Dependent Hydrolysis: The hydrochloride salt form of the amine is stable in solution. However, in neutral or basic conditions (pH > 7), the protonated amine (R-NH3+) is deprotonated to the free primary amine (R-NH2). This free amine is significantly more nucleophilic and reactive, making it susceptible to hydrolytic degradation pathways that can lead to ring-opening of the strained cyclopropane.[3] A study on a similar cyclopropyl amine-containing compound, GSK2879552, demonstrated that it degrades hydrolytically under high pH conditions, a critical factor that impacted the drug's shelf life.[3]

  • Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation.[4] This can be triggered by atmospheric oxygen, peroxide impurities in solvents, or catalyzed by trace metal ions. Oxidation can lead to the formation of reactive thiophene S-oxides, which can compromise the compound's integrity.[4] Furthermore, primary amines themselves are known to be prone to oxidative degradation.[5]

  • Photodecomposition: Thiophene and its derivatives can be sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate oxidative processes or other rearrangements.[4] Therefore, protecting solutions from light is a critical preventative measure.

The diagram below illustrates the primary environmental factors that can initiate the degradation of the molecule.

main [1-(2-Thienyl)cyclopropyl]amine HCl (Stable Protonated Form) free_amine Free Amine Form (Reactive) main->free_amine High pH (≥7) (Deprotonation) oxidation_products Oxidative Degradation (e.g., Thiophene S-Oxide) main->oxidation_products O₂ / Light Trace Metals hydrolysis_products Hydrolytic Degradation (e.g., Ring-Opened Products) free_amine->hydrolysis_products H₂O

Caption: Key factors leading to the degradation of the title compound.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.

Q2: My compound's concentration is decreasing in my neutral (pH 7.4) physiological buffer. What is happening and how can I prevent it?

A2: This is a classic sign of pH-dependent hydrolysis. At neutral or basic pH, the stable ammonium salt deprotonates to the reactive free amine, which then degrades.

Immediate Cause: The pH of your buffer is too high, promoting the formation of the unstable free amine.[3]

Solution: Maintain an Acidic Environment. The most effective way to prevent this is to ensure the compound remains in its protonated, more stable hydrochloride form.

  • Recommendation: Prepare and run your experiments in a buffer system with a pH between 3 and 5. Thiamine, another amine-containing molecule, shows significantly greater stability at pH 3 compared to pH 6.[6]

  • Protocol Validation: Before starting a lengthy experiment, test the stability of a small sample in your chosen acidic buffer over 24-48 hours by HPLC or LC-MS to confirm no significant degradation occurs.

Table 1: Recommended Aqueous Buffer Systems for Enhanced Stability

Buffer SystemEffective pH RangeRecommended ForNotes
Citrate Buffer3.0 - 6.2General aqueous experimentsCost-effective and widely available.
Acetate Buffer3.6 - 5.6HPLC mobile phases, assaysVolatile, good for LC-MS applications.
Formate Buffer2.8 - 4.8LC-MS applicationsHighly volatile, provides good buffering capacity at low pH.
Q3: My stock solution in an organic solvent (like THF or DMSO) is turning a pale yellow/brown and showing new impurity peaks in my analysis. What's the cause?

A3: This discoloration is often a hallmark of oxidation.[4] While the primary cause is dissolved atmospheric oxygen, it can be exacerbated by solvent impurities (e.g., peroxides in aged THF) or trace metals.

Immediate Cause: Oxidation of the electron-rich thiophene ring and/or the primary amine.

Solution: Eliminate Oxygen and Sequester Metals.

  • Deoxygenate Solvents: Always use freshly purified, high-grade solvents. Before preparing your stock solution, deoxygenate the solvent by sparging with an inert gas.

  • Use an Inert Atmosphere: After preparing the solution, flush the vial headspace with argon or nitrogen before sealing.[4]

  • Add a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA can sequester these metals. A typical starting concentration is 0.1 mM EDTA.

Protocol: Deoxygenating Solvents by Inert Gas Sparging
  • Obtain a cylinder of high-purity nitrogen or argon with a regulator.

  • Assemble a sparging apparatus by attaching a sterile filter to flexible tubing, with a long sterile needle or glass pipette at the end.

  • Place the required volume of solvent into your storage flask or bottle.

  • Submerge the tip of the needle/pipette into the solvent, ensuring it reaches near the bottom.

  • Start a gentle but steady flow of gas to create fine bubbles throughout the liquid. Avoid vigorous bubbling that could splash the solvent.

  • Sparge for at least 15-30 minutes for every 100 mL of solvent.

  • Use the deoxygenated solvent immediately for the best results.

Q4: I'm seeing inconsistent results in my cell-based assays. Could this be a compound stability issue?

A4: Yes, this is a strong possibility. Standard cell culture media are typically buffered around pH 7.2-7.4, which is the range where the compound is susceptible to hydrolysis. The compound could be degrading in the media over the course of your experiment.

Solution: Systematic Troubleshooting Workflow. You must determine if and when degradation is occurring. A forced degradation study can help pinpoint the vulnerability.

start Inconsistent Results Observed check_stability Q: Is the compound stable in the assay medium? start->check_stability protocol_stability Protocol: 1. Incubate compound in cell-free medium. 2. Sample at t=0, 2h, 8h, 24h. 3. Analyze by LC-MS. check_stability->protocol_stability Yes degradation_found Q: Is degradation observed? protocol_stability->degradation_found mitigate Action: Mitigate Degradation degradation_found->mitigate Yes no_degradation Result: Compound is stable in medium. degradation_found->no_degradation No mitigate_steps Options: - Reduce incubation time. - Prepare fresh solutions for each time point. - Evaluate if a lower pH is tolerated by cells for a short duration. mitigate->mitigate_steps other_causes Action: Investigate other experimental variables (e.g., cell health, reagent variability). no_degradation->other_causes

Caption: Troubleshooting workflow for inconsistent cell assay results.

Section 3: Best Practices for Solution Preparation and Long-Term Storage

Adhering to a strict protocol for solution preparation and storage is the most effective way to proactively prevent degradation and ensure the reliability of your results.

Q5: What is the definitive protocol for preparing and storing a stock solution of [1-(2-Thienyl)cyclopropyl]amine hydrochloride?

A5: The optimal protocol minimizes exposure to all known degradation triggers: high pH, oxygen, light, and elevated temperature.

Protocol: Preparation of a Stable Stock Solution
  • Select Solvent: Choose a high-purity, HPLC-grade solvent. For aqueous work, use a pH 3-5 buffer (e.g., 50 mM citrate buffer). For organic stocks, anhydrous DMSO or acetonitrile are good choices.

  • Deoxygenate: If using an aqueous buffer, sparge with nitrogen or argon for 20 minutes.

  • Weigh Compound: Weigh the hydrochloride salt in a clean, dry vial, preferably one made of amber glass.

  • Dissolve: Add the deoxygenated solvent to the desired concentration. If solubility is an issue, gentle warming (to no more than 40°C) or sonication can be used.

  • Inert Overlay: Before sealing the vial, flush the headspace with nitrogen or argon for 30-60 seconds.

  • Seal Tightly: Use a high-quality cap with a PTFE-lined septum.

  • Protect from Light: Wrap the vial in aluminum foil or store it in a light-blocking container.

  • Store Cold: Store the solution at 2-8°C for short-term use (days) or at -20°C to -80°C for long-term storage (weeks to months).[7][8]

Table 2: Summary of Best Practices for Preventing Degradation

ParameterRecommendationRationale
pH (Aqueous) Maintain pH 3-5Keeps the amine protonated and stable, preventing hydrolysis.[3][6]
Atmosphere Use deoxygenated solvents; store under N₂ or Ar.Prevents oxidation of the thiophene ring and amine.[4]
Light Use amber vials or wrap in foil.Prevents photodecomposition.[4]
Temperature Store at 2-8°C (short-term) or ≤ -20°C (long-term).Reduces the rate of all chemical degradation reactions.[8]
Additives Consider 0.1 mM EDTA for aqueous solutions.Sequesters catalytic metal ions that promote oxidation.
Solvent Quality Use high-purity, anhydrous (for organic) solvents.Avoids impurities like peroxides or water that can initiate degradation.

By understanding the chemical liabilities of [1-(2-thienyl)cyclopropyl]amine hydrochloride and implementing these rigorous handling and storage protocols, researchers can ensure the integrity of their solutions, leading to more accurate, reproducible, and reliable scientific outcomes.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from Ataman Kimya website. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Glinkerman, C. M., et al. (2016). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Lervik, A. S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1017–1021. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]

  • Gudelj, I., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 358, 129839. [Link]

  • Li, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 233–259. [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with [1-(2-Thienyl)cyclopropyl]amine hydrochloride

Welcome, researchers, to our dedicated resource for troubleshooting and optimizing reactions involving [1-(2-thienyl)cyclopropyl]amine hydrochloride. This guide is designed to provide in-depth technical assistance to sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to our dedicated resource for troubleshooting and optimizing reactions involving [1-(2-thienyl)cyclopropyl]amine hydrochloride. This guide is designed to provide in-depth technical assistance to scientists and drug development professionals, moving beyond simple protocols to explain the why behind the experimental choices. Our goal is to empower you to overcome the unique challenges presented by this sterically demanding and electronically complex building block.

The structure of [1-(2-thienyl)cyclopropyl]amine presents a fascinating confluence of chemical properties. The cyclopropylamine moiety is a highly sought-after motif in medicinal chemistry, prized for the conformational rigidity and metabolic stability it can impart to a molecule.[1] However, the three-membered ring is also under significant ring strain, making it susceptible to undesired ring-opening reactions under harsh conditions.[2][3][4] Compounding this is the steric bulk imposed by the cyclopropyl group directly adjacent to the amine, which can severely hinder its approach to an electrophilic center. Finally, the presence of the electron-rich thiophene ring introduces its own set of reactivity considerations, particularly a susceptibility to electrophilic attack.[5][6]

This guide will provide you with the foundational knowledge and practical strategies to successfully employ this valuable synthon in your research.

Troubleshooting Guide & FAQs

This section directly addresses the common issues encountered when working with [1-(2-thienyl)cyclopropyl]amine hydrochloride, particularly in acylation and amide bond formation reactions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to perform an amide coupling between [1-(2-thienyl)cyclopropyl]amine and a carboxylic acid using standard coupling reagents like EDC/HOBt or HATU, but I'm observing very low conversion. What is happening?

Answer: This is a classic case of steric hindrance. The cyclopropyl group fused to the carbon bearing the amine functionality creates a sterically congested environment around the nitrogen atom. Standard coupling reagents like EDC/HOBt and even many uronium/aminium salts like HATU may not be potent enough to overcome the high activation energy barrier for the nucleophilic attack of the hindered amine.[7] The activated ester intermediate formed by these reagents is likely not reactive enough to couple with the sterically shielded amine, leading to decomposition of the activated species or other side reactions over time.

Solutions:

  • Switch to More Potent Coupling Reagents: For sterically demanding amines, more powerful activating agents are often required. Consider phosphonium salts like PyBOP or PyAOP , which are known to be highly effective for difficult couplings.[7]

  • Utilize Acyl Fluoride Intermediates: The in-situ generation of highly reactive acyl fluorides from your carboxylic acid has proven to be an excellent strategy for coupling with sterically hindered and electron-deficient amines.[5][8][9][10] Acyl fluorides are less sterically demanding than many other activated intermediates, facilitating the approach of the hindered amine. Reagents like cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be employed for this purpose.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating has also been shown to be effective in accelerating these types of challenging couplings.[7] However, be mindful of the potential for side reactions at elevated temperatures (see Issue 3).

Issue 2: My Reaction is Slow and Requires Long Reaction Times

Question: My amide coupling reaction with [1-(2-thienyl)cyclopropyl]amine is proceeding, but it's incredibly slow, taking over 24 hours to reach a reasonable conversion. How can I accelerate it?

Answer: The slow reaction rate is directly related to the steric hindrance discussed in Issue 1. The reduced frequency of successful molecular collisions in the correct orientation for reaction leads to a lower reaction rate.

Solutions:

  • Optimize Solvent Choice: The choice of solvent can influence reaction rates. More polar aprotic solvents like DMF or NMP can help to solvate the transition state and may accelerate the reaction compared to less polar solvents like DCM or THF.

  • Increase Reagent Concentration: Within reasonable limits, increasing the concentration of your reactants can increase the probability of successful reaction events.

  • Employ a Catalyst: While not always straightforward for amide bond formation, certain organocatalysts or metal-based catalysts have been developed to facilitate challenging couplings. Researching catalysts compatible with your specific substrates may reveal options. For instance, some boron-derived catalysts have shown efficacy in direct amidations.[2]

  • Consider a Two-Step Protocol (Acid Chloride Formation): Converting the carboxylic acid to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride creates a highly reactive electrophile.[7] This can then be reacted with the [1-(2-thienyl)cyclopropyl]amine, often at lower temperatures, to achieve a faster reaction. Care must be taken to use a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl generated.

Issue 3: I'm Observing Unidentified Side Products

Question: Along with my desired amide, I'm seeing several side products in my reaction mixture that I can't identify. What could they be?

Answer: With a molecule as functionally rich as [1-(2-thienyl)cyclopropyl]amine, side reactions can arise from the instability of the cyclopropane ring or the reactivity of the thiophene ring, especially under forcing conditions.

Potential Side Reactions & Solutions:

  • Ring-Opening of the Cyclopropane: The high ring strain of the cyclopropane makes it susceptible to cleavage under strongly acidic conditions or in the presence of certain transition metals.[1][2][3] This can lead to a mixture of linear isomers.

    • Solution: Avoid strong acids. If your reaction requires acidic conditions, use a milder acid or a buffered system. When using transition metal catalysts (e.g., for cross-coupling), carefully screen catalysts and ligands, as some may promote ring-opening.

  • Electrophilic Attack on the Thiophene Ring: The thiophene ring is electron-rich and prone to electrophilic substitution, particularly at the 5-position (adjacent to the cyclopropyl group).[5][6] Harsh activating agents for the carboxylic acid could potentially act as electrophiles and react with the thiophene ring.

    • Solution: Opt for milder, more specific coupling reagents that are less likely to engage in side reactions with the thiophene ring. The acyl fluoride approach is often a good choice here. Avoid strong Lewis acids that might activate the thiophene ring.

  • Racemization: If your carboxylic acid partner has a chiral center alpha to the carbonyl group, the use of high temperatures and strong bases can lead to epimerization.

    • Solution: If racemization is a concern, it is best to use coupling conditions known to suppress it. Phosphonium-based reagents like PyBOP are often preferred in such cases. Additionally, running the reaction at the lowest effective temperature is crucial.

Recommended Protocols for Overcoming Steric Hindrance

Here we provide detailed, step-by-step protocols for two of the most effective methods for forming amide bonds with [1-(2-thienyl)cyclopropyl]amine.

Protocol 1: Amide Coupling via an In-Situ Generated Acyl Fluoride

This protocol is highly recommended for sterically hindered couplings as it generates a small, highly reactive acyl fluoride intermediate.

Materials:

  • [1-(2-thienyl)cyclopropyl]amine hydrochloride

  • Carboxylic acid of interest

  • Cyanuric fluoride or TFFH

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Acetonitrile - MeCN)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve [1-(2-thienyl)cyclopropyl]amine hydrochloride (1.0 equivalent) in your chosen anhydrous solvent. Add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to neutralize the hydrochloride salt and provide the free amine. Stir for 10-15 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents) in the anhydrous solvent.

  • Formation of the Acyl Fluoride: To the carboxylic acid solution, add the fluorinating agent (e.g., Cyanuric fluoride, 0.4 equivalents, or TFFH, 1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride.

  • Coupling Reaction: Add the solution of the free [1-(2-thienyl)cyclopropyl]amine to the freshly prepared acyl fluoride solution.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require several hours to reach completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using a Phosphonium Salt Reagent (PyBOP)

This protocol utilizes a highly efficient phosphonium-based coupling reagent that is particularly useful for challenging amide bond formations.

Materials:

  • [1-(2-thienyl)cyclopropyl]amine hydrochloride

  • Carboxylic acid of interest

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equivalents), [1-(2-thienyl)cyclopropyl]amine hydrochloride (1.0 equivalent), and PyBOP (1.2 equivalents).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Initiation of the Reaction: Slowly add a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture. The excess base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography.

Data Summary and Visualization

Table 1: Comparison of Coupling Reagent Strategies
StrategyCoupling ReagentTypical BaseSolventTemperatureProsCons
Standard Carbodiimide EDC/HOBtDIPEA, Et₃NDCM, DMFRTCost-effective, commonOften fails for sterically hindered amines.[7]
Uronium/Aminium Salts HATU, HBTUDIPEA, Et₃NDMFRTGenerally effectiveMay be insufficient for highly hindered substrates.[7]
Phosphonium Salts PyBOP, PyAOPDIPEADMF0 °C to RTHighly effective for hindered couplings, low racemization.[7]More expensive, byproducts can complicate purification.
Acyl Fluorides Cyanuric Fluoride, TFFHDIPEADCM, MeCNRT to 80 °CExcellent for extremely hindered amines, small activating group.[8][9][10]Requires careful handling of fluorinating agents.
Acid Chlorides (COCl)₂, SOCl₂DIPEA, Et₃NDCM, THF0 °C to RTHighly reactive electrophile, fast reaction.Harsh conditions for formation, potential for side reactions.[7]
Diagrams

G cluster_0 Troubleshooting Workflow for Low Yield Start Low Yield with Standard Coupling (e.g., EDC/HOBt, HATU) Hindrance Primary Cause: Steric Hindrance at Amine Start->Hindrance Strategy Adopt a More Potent Coupling Strategy Hindrance->Strategy AcylFluoride Option 1: In-situ Acyl Fluoride Formation (e.g., with Cyanuric Fluoride) Strategy->AcylFluoride High Success Rate Phosphonium Option 2: Phosphonium Salt Reagent (e.g., PyBOP) Strategy->Phosphonium Good for Chiral Acids AcidChloride Option 3: Convert to Acid Chloride (e.g., with Oxalyl Chloride) Strategy->AcidChloride Highly Reactive Optimize Further Optimization: - Increase Temperature - Use Polar Aprotic Solvent (DMF) - Increase Concentration AcylFluoride->Optimize Phosphonium->Optimize AcidChloride->Optimize End Successful Amide Formation Optimize->End

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_1 Reaction Considerations for [1-(2-Thienyl)cyclopropyl]amine Amine [1-(2-Thienyl)cyclopropyl]amine StericHindrance Steric Hindrance (Cyclopropyl Group) Amine->StericHindrance RingStrain Ring Strain (Cyclopropane) Amine->RingStrain ThiopheneReactivity Thiophene Reactivity (Electron-Rich) Amine->ThiopheneReactivity SlowReaction Slow Reaction Rates/ Low Yield StericHindrance->SlowReaction RingOpening Potential Ring Opening RingStrain->RingOpening ThiopheneSub Potential Electrophilic Substitution on Thiophene ThiopheneReactivity->ThiopheneSub Solution1 Use Potent Coupling Reagents (PyBOP, Acyl Fluorides) SlowReaction->Solution1 Solution2 Avoid Harsh Acidic Conditions & Screen Metal Catalysts RingOpening->Solution2 Solution3 Use Mild, Specific Activating Agents ThiopheneSub->Solution3

Caption: Key reactivity challenges and corresponding solutions.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Thiophene - Wikipedia. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(230). [Link]

  • Faust, R. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • West, M. S., Gabbey, A. L., Huestis, M. P., & Rousseaux, S. A. L. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters, 24(46), 8441–8446. [Link]

  • West, M. S., Gabbey, A. L., Huestis, M. P., & Rousseaux, S. A. L. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Der Pharma Chemica. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 7(10), 183-192. [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines. Fiveable. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews. [Link]

  • Zhang, Y., et al. (2024). Lying or Standing of Thiophene on a Surface Determines the Reaction Difference. The Journal of Physical Chemistry C. [Link]

  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, 1792-1793. [Link]

  • Abu-Eittah, R., & Hamed, M. (1981). Investigation of the electronic spectra of furfuryl- and 2-thienyl-imino derivatives of some heterocycles: molecular orbital treatment. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(10), 1837-1847. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Kumar, P., & Kumar, V. (2017). Reactions of 1,2-cyclopropyl carbohydrates. Request PDF. [Link]

  • Huestis, M. P., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Di Pasquale, T. R., et al. (2013). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. [Link]

  • Barabe, F., et al. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

Sources

Troubleshooting

Optimizing mobile phase for HPLC analysis of [1-(2-Thienyl)cyclopropyl]amine hydrochloride

Target Analyte: [1-(2-Thienyl)cyclopropyl]amine hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Analyte Profiling[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: [1-(2-Thienyl)cyclopropyl]amine hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Analyte Profiling[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a complex synthetic intermediate and active pharmaceutical ingredient (API) precursor. It presents unique chromatographic challenges due to its structural dichotomy: a lipophilic core (thiophene and cyclopropyl rings) paired with a highly polar, basic primary amine. Furthermore, its formulation as a hydrochloride salt introduces localized pH fluctuations during injection. This guide provides field-proven, mechanistically grounded solutions for optimizing its mobile phase and resolving common chromatographic artifacts.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does[1-(2-Thienyl)cyclopropyl]amine exhibit severe peak tailing (Asymmetry Factor > 2.0) on a standard C18 column? Expert Insight & Causality: Peak tailing for basic amines is rarely a physical column issue; it is primarily driven by secondary ion-exchange interactions[1]. While the hydrophobic thienyl and cyclopropyl moieties interact predictably with the C18 carbon chains, the protonated primary amine interacts electrostatically with unbonded, ionized residual silanol groups (Si-O⁻) on the silica surface[2]. These secondary interactions possess slower desorption kinetics, causing the trailing edge of the peak to elongate[3]. Self-Validating Solution:

  • Mobile Phase Adjustment: Lower the mobile phase pH to ≤ 2.5 using strong organic acids (e.g., 0.1% Trifluoroacetic acid, TFA). This protonates the silanols (pKa ~ 3.5–4.5), converting them to a neutral state (Si-OH) and eliminating the electrostatic attraction[2].

  • Stationary Phase Selection: If low pH is insufficient, transition to an end-capped or polar-embedded column, which provides steric shielding against residual silanol activity[3].

Q2: I am observing peak splitting and inconsistent retention times. Is my column voiding? Expert Insight & Causality: While peak splitting can indicate a physical void at the column head, for amine hydrochlorides, it is frequently a chemical artifact caused by insufficient buffer capacity[4]. When the hydrochloride salt is injected, it creates a highly acidic localized micro-environment. If the mobile phase is unbuffered (e.g., plain water/acetonitrile), this creates an uneven pH profile across the sample plug. Consequently, the analyte exists in multiple ionization states simultaneously, leading to a partial split of the peak[4]. Self-Validating Solution: Increase the buffer concentration of your aqueous mobile phase to at least 20–50 mM (e.g., potassium phosphate). This ensures the buffer capacity is sufficient to instantly neutralize the hydrochloride contribution upon injection, maintaining a uniform pH profile[4]. Additionally, ensure the sample diluent matches the initial mobile phase conditions exactly.

Q3: Under acidic conditions (pH 2.5), the retention factor (k) is too low, and the compound elutes near the void volume. How can I increase retention? Expert Insight & Causality: At pH 2.5, the primary amine is fully ionized (cationic), which drastically reduces its lipophilicity and affinity for the reversed-phase stationary phase. Self-Validating Solution: Implement Ion-Pairing Chromatography (IPC). Add 5–10 mM of an anionic ion-pairing reagent, such as sodium heptanesulfonate, to the mobile phase. The negatively charged sulfonate binds with the positively charged amine, forming a neutral, hydrophobic ion-pair complex that partitions strongly into the C18 phase, significantly increasing retention.

Part 2: Experimental Protocols

Protocol A: Low-pH Ion-Suppression Method (Standard Workflow)

Objective: Achieve symmetrical peaks (As < 1.5) by suppressing silanol ionization and buffering the HCl salt.

  • Aqueous Phase (A) Preparation: Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1.0 L of HPLC-grade water to yield a 25 mM solution.

  • pH Adjustment: Add concentrated phosphoric acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane.

  • Organic Phase (B): HPLC-grade Acetonitrile (100%).

  • Sample Preparation: Dissolve[1-(2-Thienyl)cyclopropyl]amine hydrochloride in a 50:50 mixture of Phase A and Phase B to prevent solvent mismatch and peak distortion.

  • Chromatographic Run: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Run an isocratic elution at 80% A / 20% B at a flow rate of 1.0 mL/min. Monitor UV absorbance at 230 nm (optimal for the thiophene ring).

Protocol B: Ion-Pairing Method (For Enhanced Retention)

Objective: Increase retention factor (k > 3) for highly polar sample matrices.

  • Aqueous Phase (A) Preparation: Dissolve 1.01 g of sodium heptanesulfonate (5 mM) in 1.0 L of the 25 mM potassium phosphate buffer prepared above.

  • pH Adjustment: Adjust to pH 3.0 using phosphoric acid.

  • Equilibration (Critical Step): Ion-pairing reagents require extended equilibration times. Flush the column with the mobile phase for at least 30 column volumes before the first injection to ensure the stationary phase is fully saturated with the ion-pairing reagent.

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on mobile phase modifications.

Mobile Phase ConditionBuffer CapacityStationary PhaseExpected Asymmetry (As)Retention Factor (k)Primary Mechanism
Water / MeCN (No Buffer)NoneStandard C18> 2.5 (or Split)1.0 - 1.5Uncontrolled local pH; silanol interactions
0.1% Formic Acid (pH ~2.7)LowStandard C181.5 - 1.81.2 - 1.8Partial silanol suppression
25 mM Phosphate (pH 2.5)HighEnd-capped C181.0 - 1.21.5 - 2.0Full silanol suppression; HCl neutralization
5 mM Heptanesulfonate (pH 3.0)HighStandard C181.1 - 1.34.0 - 6.0Hydrophobic ion-pair formation
10 mM Ammonium Bicarb (pH 10.5)HighHybrid Silica1.0 - 1.15.0 - 7.0Analyte fully deprotonated (Free base)

Part 4: Mechanistic Workflow Diagram

The following decision tree illustrates the logical progression for troubleshooting basic amine separations.

HPLC_Optimization Start Initial Run: Standard C18, 0.1% FA / MeCN CheckTailing Is Peak Tailing Observed (As > 1.5)? Start->CheckTailing CheckRetention Is Retention Poor (k < 2)? CheckTailing->CheckRetention No ActionTailing Lower pH < 3.0 (e.g., TFA) or Use End-capped Column CheckTailing->ActionTailing Yes CheckSplitting Is Peak Splitting Occurring? CheckRetention->CheckSplitting No ActionRetention Use Ion-Pairing Reagent or High pH (Hybrid Column) CheckRetention->ActionRetention Yes ActionSplitting Increase Buffer Capacity (>20 mM) to Neutralize HCl CheckSplitting->ActionSplitting Yes Optimized Optimized Method Achieved CheckSplitting->Optimized No ActionTailing->CheckRetention ActionRetention->CheckSplitting ActionSplitting->Optimized

Decision tree for optimizing HPLC mobile phases for basic amine hydrochlorides.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Resources. [Link]

  • Chromatography Forum. "Amine hydrochloride in HPLC." Chromatography Forum Discussions.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resource Center. [Link]

Sources

Optimization

Ideal storage conditions to maximize shelf life of [1-(2-Thienyl)cyclopropyl]amine hydrochloride

Welcome to the technical support guide for [1-(2-Thienyl)cyclopropyl]amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [1-(2-Thienyl)cyclopropyl]amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide detailed protocols, troubleshooting advice, and the scientific rationale behind our recommendations to maximize the shelf life and ensure the reproducibility of your experiments.

Section 1: Product Overview and Key Stability Considerations

[1-(2-Thienyl)cyclopropyl]amine hydrochloride (Molecular Formula: C₇H₁₀ClNS, Molecular Weight: 175.67 g/mol ) is a primary amine featuring a strained cyclopropane ring and an electron-rich thiophene moiety.[1] Its hydrochloride salt form is intentionally designed to enhance stability and improve handling characteristics compared to the free base. However, the inherent chemical nature of its constituent parts presents specific vulnerabilities that must be addressed through proper storage.

The three primary factors governing its stability are:

  • The Cyclopropylamine Moiety: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be catalyzed by various conditions.[2] The amine group itself is a site of reactivity.

  • The Thiophene Ring: The sulfur-containing thiophene ring is prone to oxidation, which can lead to the formation of colored impurities and a loss of compound integrity. This process can be accelerated by exposure to air and light.[3]

  • The Hydrochloride Salt: This salt form helps to stabilize the reactive free amine. However, amine salts can be hygroscopic (tend to absorb moisture from the air) and their stability is often pH-dependent. For instance, related cyclopropyl amines have shown hydrolytic degradation under high pH (alkaline) conditions.[4] The hydrochloride salt helps maintain an acidic microenvironment, mitigating this risk.[4]

Section 2: Recommended Storage & Handling Protocols

Adherence to these guidelines is critical for preserving the purity and activity of the compound.

Summary of Ideal Storage Conditions
ParameterSolid Compound (Long-Term)Stock Solution (In Solvent)
Temperature -20°C-20°C (short-term, days to weeks) or -80°C (long-term, months)
Atmosphere Store under an inert gas (Argon or Nitrogen) in a desiccator.Sealed vial with minimal headspace.
Light Protect from light (use amber vials or store in a dark container).[5][6]Use amber or opaque vials.
Container Tightly sealed, chemically resistant glass vial.Tightly sealed vial with a PTFE-lined cap.
Experimental Protocol: Receiving and Initial Handling
  • Visual Inspection: Upon receipt, inspect the container for any signs of damage. The compound should be a white to off-white solid.[5] Note any significant discoloration.

  • Acclimatization: Before opening, allow the container to warm to room temperature for at least 30-60 minutes, especially if stored at -20°C or below. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: For long-term storage or if the container will be opened multiple times, perform all weighing and aliquoting in a glove box or under a gentle stream of inert gas (e.g., argon). This minimizes exposure to oxygen and moisture.

  • Weighing: Use a clean spatula and weigh the desired amount quickly. Avoid prolonged exposure to the open atmosphere.

  • Resealing: Immediately after dispensing, purge the vial headspace with inert gas, securely tighten the cap, and seal with paraffin film for extra protection.

  • Storage: Promptly return the main container to the recommended storage conditions (-20°C, dark, desiccated).

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of [1-(2-Thienyl)cyclopropyl]amine hydrochloride.

Q1: I opened my vial and the solid appears clumpy and sticky. What happened and is it still usable?

A: This is a classic sign of moisture absorption. As an amine hydrochloride salt, the compound is likely hygroscopic. The absorbed water can not only affect accurate weighing but may also promote hydrolytic degradation over time.

  • Troubleshooting Steps:

    • Dry the material under a high vacuum for several hours.

    • For future use, always store the vial inside a desiccator, even within the freezer.

    • Always allow the vial to equilibrate to room temperature before opening.

  • Usability: If the clumping is minor and the material dissolves into a clear solution without particulates, it may still be usable for non-critical applications. However, for quantitative or sensitive biological assays, using a fresh, properly handled lot is strongly advised.

Q2: My compound, which was initially off-white, has developed a yellowish or brownish tint. Why?

A: This discoloration is most likely due to oxidation, particularly of the electron-rich thiophene ring.[3] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light.

  • Troubleshooting Steps:

    • Review your storage protocol. Ensure the container is tightly sealed and protected from light.

    • For maximum protection, backfill the vial with an inert gas like argon or nitrogen after each use.

  • Usability: Significant color change indicates the formation of impurities and degradation. The material's purity is compromised, and it should not be used for experiments where purity is critical.

Q3: I am observing inconsistent results or a loss of activity in my biological assays over time using the same stock solution.

A: This strongly suggests that the compound is degrading in solution. Stability in solution is often much lower than in solid form.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment or, at a minimum, on a weekly basis.

    • Aliquot: When you prepare a new stock solution, divide it into single-use aliquots in tightly sealed vials. Store these at -80°C. This avoids repeated freeze-thaw cycles, which can accelerate degradation.

    • Solvent Choice: Ensure the solvent is anhydrous and of high purity. Protic solvents may participate in degradation pathways.

    • pH Considerations: If diluting into an aqueous buffer, be mindful of the final pH. High pH conditions can deprotonate the amine hydrochloride, forming the less stable free base and potentially initiating hydrolysis.[4]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store the solid compound at room temperature?

A: While some suppliers may ship the compound at ambient temperature and some simple amine salts are stable at room temperature, we do not recommend it for long-term storage.[7][8] To maximize shelf life and prevent the slow creep of degradation (oxidation, moisture absorption), storage at -20°C is the best practice.

Q: How should I prepare and store stock solutions?

A: Use a high-purity, anhydrous solvent like DMSO or ethanol. After dissolving the compound completely (sonication may be used to assist), we recommend filtering the solution through a 0.22 µm syringe filter to remove any potential micro-particulates. As mentioned in the troubleshooting guide, aliquot the solution into single-use volumes and store at -80°C.

Q: What is the expected shelf life of this compound?

A: When stored as a solid under the ideal conditions outlined in Section 2 (-20°C, dark, under inert gas, desiccated), the compound should remain stable for at least 1-2 years. The shelf life of solutions is significantly shorter and highly dependent on the solvent and storage temperature; we advise a conservative use-by period of 1-3 months for stock solutions stored at -80°C.

Section 5: Visualization of Storage & Degradation Logic

To further clarify the handling process and the rationale behind it, the following diagrams illustrate the decision-making workflow and the key factors influencing compound stability.

Handling & Storage Workflow

Figure 1. Decision Workflow for Compound Handling cluster_receiving Receiving & Initial Storage cluster_use Experimental Use Receive Receive Shipment Inspect Inspect Container (Seal Integrity, Color) Receive->Inspect Acclimate Acclimate to Room Temp (30-60 min) Inspect->Acclimate Store_Initial Store Solid at -20°C (Dark, Desiccated) Acclimate->Store_Initial Dispense Dispense Solid (Under Inert Gas) Store_Initial->Dispense Need to Use? Reseal Purge, Reseal Vial, Return to Storage Dispense->Reseal Prep_Sol Prepare Stock Solution (Anhydrous Solvent) Dispense->Prep_Sol Aliquot Aliquot into Single-Use Vials Prep_Sol->Aliquot Store_Sol Store Aliquots at -80°C Aliquot->Store_Sol

Caption: Decision workflow from receiving to experimental use.

Potential Degradation Pathways

Figure 2. Key Factors in Compound Degradation cluster_factors cluster_pathways Compound [1-(2-Thienyl)cyclopropyl] amine hydrochloride Oxygen Oxygen (Air) Oxidation Thiophene Oxidation Oxygen->Oxidation initiates Light Light (UV/Visible) Light->Oxidation accelerates Photodegradation Photodegradation Light->Photodegradation causes Moisture Moisture (H₂O) Hydrolysis Hydrolysis/ Ring Opening Moisture->Hydrolysis enables High_pH High pH (>7) High_pH->Hydrolysis catalyzes Oxidation->Compound Hydrolysis->Compound Photodegradation->Compound

Caption: Relationship between environmental factors and degradation.

References

  • Safety Data Sheet 1 - Login | Chemical Management.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
  • CYCLOPROPYLAMINE. Ataman Kimya.
  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Enamine.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Angene Chemical.
  • TCO-amine hydrochloride salt. Chem-Impex.
  • SAFETY DATA SHEET. Fisher Scientific.
  • TCO-amine HCl salt | CAS#N/A. MedKoo Biosciences.
  • Cyclopropylamine. Chemwatch.
  • [1-(2-thienyl)cyclopropyl]amine hydrochloride. CymitQuimica.
  • Sec 4 Amine 480 SL SDS. Typhoon Plant Protection.
  • Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols. Benchchem.
  • [1-(2-methylphenyl)cyclopropyl]amine hydrochloride. Sigma-Aldrich.
  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Validated HPLC method for purity determination of [1-(2-Thienyl)cyclopropyl]amine hydrochloride

An In-Depth Guide to the Purity Determination of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride: A Validated Stability-Indicating HPLC Method This guide provides a comprehensive examination of a validated High-Performance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purity Determination of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride: A Validated Stability-Indicating HPLC Method

This guide provides a comprehensive examination of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of [1-(2-Thienyl)cyclopropyl]amine hydrochloride, a crucial intermediate in pharmaceutical synthesis. We will explore the rationale behind the selected methodology, present a detailed validation protocol in accordance with international regulatory standards, and compare its performance against alternative analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with a robust, reliable, and self-validating system for quality control.

Introduction: The Criticality of Purity Analysis

[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a primary amine featuring a strained cyclopropyl ring and a thienyl group. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Analytical methods must be capable of separating and quantifying the main component while also detecting any process-related impurities or degradation products that may arise during manufacturing and storage.[2][3]

This guide focuses on a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is designed to be specific for the analyte and capable of resolving it from all potential degradants.[4][5] The development and validation of such a method are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) to ensure product quality.[6][7][8]

The Proposed Method: Stability-Indicating RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its precision, accuracy, and versatility.[9][10] For a polar compound like an amine hydrochloride, a reversed-phase method is the logical starting point.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is not arbitrary; it is a science-driven process to achieve optimal separation.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is chosen for its hydrophobic properties, which provide effective retention for moderately polar analytes like our target compound. The end-capping on modern C18 columns is critical for minimizing peak tailing, a common issue with basic compounds like amines due to their interaction with residual acidic silanols on the silica support.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.[5]

    • Aqueous Buffer (e.g., Phosphate or Acetate Buffer, pH 3.0): The acidic pH serves a dual purpose. First, it ensures the primary amine is fully protonated (R-NH3+), which presents a single, consistent ionic form to the stationary phase, leading to sharp, symmetrical peaks. Second, it suppresses the ionization of free silanol groups on the column packing, further reducing undesirable secondary interactions.

    • Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography, typically resulting in better peak efficiency and lower backpressure.

  • Detection: The thienyl group in the molecule contains a chromophore, making UV detection a suitable and robust choice.[9] A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity by comparing UV spectra across the peak, a key component of demonstrating specificity.[11]

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. These may be adjusted as permitted by pharmacopeial guidelines like USP <621> to meet system suitability requirements.[12][13][14][15]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (95% A), 5-25 min (95% to 20% A), 25-30 min (20% A), 30-31 min (20% to 95% A), 31-40 min (95% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (or lambda max of the compound)
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Method Validation: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[16][17] The protocol described here follows the ICH Q2(R2) guidelines.[7][18][19]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Routine Validated Method for QC & Stability Testing Robustness->Routine Validation Complete

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients.[19] The most rigorous way to demonstrate this for a purity method is through forced degradation (stress testing).[3][20] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products are generated and can be resolved from the main peak.[4][21]

G cluster_input Input cluster_stress Stress Conditions (as per ICH Q1A) cluster_analysis Analysis cluster_output Assessment API API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Light Box) API->Photo HPLC Analyze via Validated HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Resolution Resolution Check: API peak vs Degradant peaks HPLC->Resolution Purity Peak Purity Check (PDA Detector) HPLC->Purity MassBalance Mass Balance Calculation HPLC->MassBalance

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize, and dilute for analysis.[21]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Withdraw aliquots, neutralize, and dilute for analysis.[21]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[21][22]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

Acceptance Criteria for Specificity:

  • The method must demonstrate baseline resolution (Rs > 2.0) between the [1-(2-Thienyl)cyclopropyl]amine peak and all degradation product peaks.[4]

  • The peak purity angle must be less than the purity threshold for the analyte peak in all stressed samples, indicating no co-eluting impurities.[11]

Summary of Validation Parameters

The following table summarizes all required validation parameters, their typical acceptance criteria, and what they demonstrate.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interference at the analyte's retention time; peak purity passes.
Linearity To show direct proportionality between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval providing suitable linearity, accuracy, and precision.For impurities: LOQ to 120% of the specification. For assay: 80% to 120% of the test concentration.[17]
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.[18]
Precision Agreement among a series of measurements.Repeatability: RSD ≤ 2.0% for six replicate preparations. Intermediate Precision: RSD ≤ 2.0% between different analysts/days/instruments.[19]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1; must be at or below the reporting threshold for impurities.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within limits when parameters (pH, flow rate, column temp) are varied.[18]

Comparison with Alternative Analytical Methods

While the proposed RP-HPLC method is robust and fit-for-purpose, it is instructive to compare it with other potential techniques for purity determination.

MethodPrincipleAdvantagesDisadvantagesSuitability for this Analyte
Stability-Indicating RP-HPLC Partition chromatography based on polarity.High specificity, precision, and accuracy. Can separate a wide range of impurities. Stability-indicating.[2]Can be time-consuming to develop. Requires high-purity solvents.Excellent. The gold standard for pharmaceutical purity analysis.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile compounds.The hydrochloride salt is non-volatile; requires conversion to the free base. Risk of on-column thermal degradation.Poor to Moderate. Not ideal due to the non-volatile nature of the salt and potential for degradation. Requires extra sample preparation steps.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).The only method to determine enantiomeric purity.[23]Not a general purity method; will not separate achiral impurities. CSPs are expensive and less robust.Complementary. Essential if the compound is a single enantiomer and control of the other enantiomer is required, but it does not replace the achiral purity method.
Potentiometric Titration Acid-base neutralization reaction.Simple, fast, and inexpensive. Provides an absolute measure of total amine content.[24]Non-specific; it cannot distinguish the API from other basic impurities. Not stability-indicating.Limited. Useful as an orthogonal assay method for potency but unsuitable for impurity profiling.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 50 mg of [1-(2-Thienyl)cyclopropyl]amine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 50 mg of the [1-(2-Thienyl)cyclopropyl]amine hydrochloride test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

System Suitability Test (SST)

Before sample analysis, perform system suitability tests as mandated by USP <621>.[25]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five or six times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak areas for replicate injections must be ≤ 2.0%.

    • The tailing factor (T) for the analyte peak should be ≤ 2.0.

    • The theoretical plate count (N) should be ≥ 2000.

Conclusion

The stability-indicating reversed-phase HPLC method detailed in this guide provides a robust, reliable, and regulatory-compliant framework for the purity determination of [1-(2-Thienyl)cyclopropyl]amine hydrochloride. Its high specificity, demonstrated through comprehensive forced degradation studies, ensures that all process impurities and potential degradants are effectively separated and quantified.[4][5] When compared to alternatives like GC or titration, HPLC offers an unparalleled ability to generate a complete purity profile, which is essential for ensuring the quality and safety of pharmaceutical materials. This validated method serves as a self-validating system, providing the high degree of assurance required in a modern drug development environment.[16]

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Food and Drug Administration URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: ResearchGate URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: GMP Compliance URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmacy and Medical Sciences URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality-by-design approach for doripenem Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmaceutical and Medical Sciences URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: SciSpace URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Forced degradation and impurity profiling: A review Source: ScienceDirect URL: [Link]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link]

  • Title: Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and Comparison with Spectrophotometry Source: Journal of Pharmaceutical Research URL: [Link]

  • Title: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review Source: PubMed URL: [Link]

  • Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL: [Link]

  • Title: Amine hydrochloride in HPLC Source: Chromatography Forum URL: [Link]

  • Title: STABILITY BASED HPLC METHOD FOR CYCLOPHOSPHAMIDE RELATED SUBSTANCES IN FINISHED DRUG PRODUCTS: DEVELOPMENT AND VALIDATION Source: ResearchGate URL: [Link]

  • Title: Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat Source: ResearchGate URL: [Link]

  • Title: Advances in the Synthesis of Cyclopropylamines Source: ACS Publications URL: [Link]

  • Title: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes Source: MDPI URL: [Link]

  • Title: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines Source: Google Patents URL
  • Title: CHIRAL SEPARATIONS INTRODUCTION Source: VTechWorks URL: [Link]

  • Title: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal S N 2' Substitution of Bromocylopropanes Source: PubMed URL: [Link]

  • Title: Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method Source: MDPI URL: [Link]

  • Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

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Comparative

Comparative Reactivity Guide:[1-(2-Thienyl)cyclopropyl]amine Hydrochloride vs. Benzylamine

Executive Summary In modern drug discovery, the selection of amine building blocks dictates not only the pharmacological profile of the final molecule but also the synthetic strategy required to assemble it[1]. Benzylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of amine building blocks dictates not only the pharmacological profile of the final molecule but also the synthetic strategy required to assemble it[1]. Benzylamine is a ubiquitous, highly reactive primary amine used as a standard reference point for nucleophilicity. In contrast, [1-(2-Thienyl)cyclopropyl]amine hydrochloride represents a specialized, sterically demanding bioisostere. While the incorporation of a 1-arylcyclopropylamine motif enhances metabolic stability and structural rigidity in drug candidates[1], it introduces profound steric and electronic challenges during synthesis.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of these two amines, explaining the fundamental causality behind their behavior and providing self-validating experimental protocols to ensure synthetic success.

Structural and Electronic Profiling (The "Why")

To accurately predict the behavior of these two amines in the laboratory, we must analyze the physical chemistry dictating their reactivity.

  • Steric Trajectory (The Alpha-Quaternary Effect): Benzylamine features a primary amine attached to an unhindered methylene (-CH₂-) group, allowing free rotation and an unobstructed trajectory for nucleophilic attack. Conversely,[1-(2-Thienyl)cyclopropyl]amine possesses an alpha-quaternary carbon. The rigid cyclopropyl ring and the adjacent thienyl group create a massive steric shield, severely restricting the Bürgi-Dunitz approach angle required to attack electrophiles like activated esters[2].

  • Orbital Hybridization and Basicity: Benzylamine has a standard aliphatic conjugate acid pKa of ~9.3. The cyclopropylamine is noticeably less basic. The C-C bonds of the cyclopropane ring possess high s-character (approaching sp²), making them inductively electron-withdrawing. This pulls electron density away from the nitrogen lone pair, depressing both its basicity and its intrinsic nucleophilicity[3].

  • Salt Form Deactivation: Benzylamine is typically handled as a highly reactive free base liquid.[1-(2-Thienyl)cyclopropyl]amine is supplied as a stable hydrochloride salt, meaning it is completely unreactive until neutralized by an external base in situ.

Table 1: Comparative Physicochemical Properties
PropertyBenzylamine[1-(2-Thienyl)cyclopropyl]amine HCl
Structure Type Primary aliphatic aminePrimary amine on an α -quaternary center
Physical Form Liquid (Free base)Solid (Hydrochloride salt)
Steric Hindrance Low (freely rotating -CH₂-)High (rigid cyclopropyl + thienyl bulk)
Conjugate Acid pKa ~9.3~8.0 - 8.5 (estimated)
Nucleophilicity HighLow to Moderate
Typical Coupling Reagents EDC/HOBt, DCCHATU, PyBOP, Acyl Fluorides

Reactivity in Key Transformations

  • Amide Bond Formation: Benzylamine reacts rapidly with standard activated esters (e.g., using EDC/HOBt) at room temperature[4]. The sterically hindered cyclopropylamine will typically fail or give trace yields under these mild conditions. It requires highly reactive coupling reagents (like HATU or in situ acyl fluorides) and elevated temperatures to force the reaction forward[2].

  • Reductive Amination: While benzylamine readily forms imines with aldehydes, the cyclopropylamine suffers from drastically reduced condensation rates. Stronger Lewis acid catalysis (e.g., Ti(OiPr)₄) is often required to drive imine formation prior to reduction.

AmideCoupling Start Amine Selection for Amide Coupling BZA Benzylamine (Primary, Unhindered) Start->BZA TCA [1-(2-Thienyl)cyclopropyl]amine HCl (alpha-Quaternary, Hindered) Start->TCA Standard Standard Activation (EDC/HOBt, 1 eq Base) BZA->Standard Aggressive Aggressive Activation (HATU, 3 eq Base, Heat) TCA->Aggressive Requires Free-Basing Success1 Rapid Conversion (>95% Yield, 2h) Standard->Success1 Success2 Moderate Conversion (12-24h, 50°C) Aggressive->Success2

Amide coupling decision pathway based on steric hindrance and salt form.

Experimental Workflows: Self-Validating Protocols

A robust protocol must be a self-validating system—meaning every reagent choice has a mechanistic purpose that ensures the reaction's success. Below are the comparative methodologies for amide coupling.

Protocol A: Standard Amide Coupling with Benzylamine

Objective: Rapid amide formation using a mild, atom-economical coupling strategy.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDC/HOBt forms an active OBt-ester. DCM is non-polar enough to prevent side reactions but polar enough to dissolve the reagents.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: Deprotonates the carboxylic acid to initiate the activation sequence.

  • Nucleophilic Attack: Add Benzylamine (1.1 eq). Stir at room temperature for 2 hours.

    • Causality: The unhindered amine rapidly attacks the OBt-ester with minimal activation energy required.

  • Validation: Monitor by LC-MS. The reaction should show >95% conversion to the amide within 2 hours.

Protocol B: Challenging Amide Coupling with [1-(2-Thienyl)cyclopropyl]amine HCl

Objective: Overcome α -quaternary steric hindrance and salt-form deactivation.

  • Solvent Selection: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the charge-separated transition state of sterically congested Sₙ2-like attacks.

  • Aggressive Activation: Add HATU (1.2 eq).

    • Causality: HATU generates a highly reactive OAt-ester, which is significantly more electrophilic than an OBt-ester, compensating for the amine's poor nucleophilicity[4].

  • Strategic Free-Basing: Add DIPEA (3.0 eq), followed by[1-(2-Thienyl)cyclopropyl]amine hydrochloride (1.2 eq).

    • Causality (Why 3.0 equivalents?):

      • 1.0 eq neutralizes the HCl salt to liberate the active free amine.

      • 1.0 eq deprotonates the carboxylic acid for HATU activation.

      • 1.0 eq maintains a basic environment to prevent the liberated amine from being deactivated by acidic byproducts.

  • Thermal Driving Force: Seal the vial and heat to 50°C for 16–24 hours.

    • Causality: Steric clash increases the activation energy ( Ea​ ); thermal energy is strictly required to cross the barrier and achieve useful conversions[2].

FreeBasingMechanism Salt Amine·HCl Salt (Unreactive) Base DIPEA (Base) Deprotonation Salt->Base +1 eq FreeAmine Free Amine (Active Nucleophile) Base->FreeAmine Product Target Amide FreeAmine->Product Nucleophilic Attack Electrophile Activated Ester (Electrophile) Electrophile->Product

In situ free-basing mechanism required for hydrochloride salt amine building blocks.

References

  • Title: (PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)
  • Source: chimia.
  • Source: masterorganicchemistry.
  • Title: Amide coupling reaction in medicinal chemistry.

Sources

Validation

Advanced LC-MS/MS Method Validation for[1-(2-Thienyl)cyclopropyl]amine Hydrochloride in Plasma: A Comparative Guide to Sample Preparation Strategies

As a Senior Application Scientist, one of the most persistent challenges in bioanalysis is achieving robust, reproducible quantification of highly polar, basic small molecules in complex biological matrices. [1-(2-Thieny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in bioanalysis is achieving robust, reproducible quantification of highly polar, basic small molecules in complex biological matrices. [1-(2-Thienyl)cyclopropyl]amine hydrochloride (Formula: C₇H₁₀ClNS; MW: 175.67 g/mol ) is a prime example of such a challenge. Characterized by a primary amine attached to a cyclopropyl ring and a thienyl group, this compound exhibits a high pKa​ (~9.5) and significant hydrophilicity.

When developing an LC-MS/MS assay for this analyte in human plasma, the primary hurdle is ion suppression caused by endogenous glycerophospholipids during positive electrospray ionization (ESI+). To meet the rigorous standards set by the [1] and the [2], the sample preparation methodology must be a self-validating system that actively eliminates these matrix interferences while maximizing analyte recovery.

This guide objectively compares three sample preparation strategies—Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction , Supported Liquid Extraction (SLE) , and Protein Precipitation (PPT) —providing the mechanistic rationale and experimental data to demonstrate why MCX is the superior "product" for this specific bioanalytical workflow.

The Mechanistic Rationale: Why Sample Preparation Dictates Assay Success

To build a trustworthy LC-MS/MS method, we must move beyond merely listing steps and understand the causality of our extraction chemistry.

  • Protein Precipitation (PPT): While PPT with acetonitrile is fast and achieves high absolute recovery of the analyte, it fails to remove endogenous phospholipids. These lipids co-elute with early-retention hydrophilic compounds like [1-(2-Thienyl)cyclopropyl]amine, competing for charge droplets in the ESI source and causing severe signal suppression.

  • Supported Liquid Extraction (SLE): SLE relies on liquid-liquid partitioning on a diatomaceous earth support. To extract a basic amine, the plasma must be heavily basified ( pH>11 ) to neutralize the molecule. However, highly polar amines often exhibit poor partitioning into organic extraction solvents (like MTBE or Ethyl Acetate), leading to sub-optimal recovery.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal solution. MCX sorbents contain both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid, pKa​<1 ) retention mechanisms. By acidifying the plasma, we force the primary amine into its cationic state (+). The analyte binds tightly to the sulfonic acid groups via ionic interactions. This incredibly strong bond allows us to wash the sorbent with 100% organic solvent (Methanol), completely stripping away neutral lipids and phospholipids without losing the analyte. Elution is then triggered by raising the pH, neutralizing the amine and breaking the ionic bond.

Workflow Plasma Plasma Sample (Spiked with Analyte) PPT Protein Precipitation (PPT) Add 3x ACN Plasma->PPT SLE Supported Liquid Extraction (SLE) Load onto Diatomaceous Earth Plasma->SLE MCX Mixed-Mode Cation Exchange (MCX) Condition, Load, Wash, Elute Plasma->MCX Evap Evaporate & Reconstitute PPT->Evap SLE->Evap MCX->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Caption: Decision tree and workflow for plasma sample preparation prior to LC-MS/MS analysis.

Experimental Protocols: Step-by-Step Methodologies

To ensure this guide serves as a self-validating system, the following protocols detail the exact parameters required to replicate the extraction of [1-(2-Thienyl)cyclopropyl]amine hydrochloride.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (The Recommended Product)

Product Used: Waters Oasis MCX 96-well plate (30 mg/well)

  • Sample Pre-treatment: Aliquot 50 µL of human plasma into a microtube. Add 10 µL of stable-isotope labeled Internal Standard (IS). Add 50 µL of 4% Phosphoric Acid ( H3​PO4​ ) and vortex. Causality: Drops pH to ~2, ensuring the primary amine is 100% protonated.

  • Condition & Equilibrate: Pass 1 mL of Methanol (MeOH) through the MCX plate, followed by 1 mL of HPLC-grade Water.

  • Load: Apply the acidified plasma sample to the sorbent bed. Apply low vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes salts, proteins, and highly polar neutral interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: The critical step. Removes phospholipids and neutral lipophilic interferences while the analyte remains ionically locked to the sorbent.

  • Elute: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the amine, releasing it from the sulfonic acid.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water) for injection.

MCX_Mechanism Load Load Wash1 2. AQUEOUS WASH 2% FA Removes Salts/Proteins Load->Wash1 Wash2 3. ORGANIC WASH 100% MeOH Removes Phospholipids Wash1->Wash2 Elute 4. ELUTE 5% NH4OH in MeOH Neutralizes Analyte for Release Wash2->Elute

Caption: The chemical mechanism of MCX Solid Phase Extraction for primary amines.

Protocol B: Supported Liquid Extraction (SLE) (Alternative 1)
  • Sample Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of IS. Dilute 1:1 with 0.5 M NH4​OH . Causality: Basifies the sample to neutralize the amine for organic partitioning.

  • Load: Apply to a 96-well SLE plate (diatomaceous earth). Wait 5 minutes for the aqueous sample to fully absorb into the matrix.

  • Elute: Apply 2 x 400 µL of Methyl tert-butyl ether (MTBE). Allow it to flow under gravity.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Protocol C: Protein Precipitation (PPT) (Alternative 2)
  • Extraction: Aliquot 50 µL of plasma. Add 10 µL of IS. Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Precipitation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of Mobile Phase A.

Comparative Data: Performance & Validation Metrics

To objectively evaluate these methods, we utilize the quantitative framework established by Matuszewski et al. [3] for assessing matrix effects (ME) and extraction recovery (RE). A Matrix Effect value of 100% indicates zero ion suppression; values < 100% indicate suppression.

Table 1: Recovery and Matrix Effect Comparison (Spiked at 10 ng/mL)
Sample Preparation MethodExtraction Recovery (RE)Matrix Effect (ME)Phospholipid Depletion
MCX SPE (Product) 94.2 ± 3.1% 98.5 ± 2.0% > 99%
SLE (Alternative 1)68.4 ± 6.5%88.2 ± 4.1%~ 85%
PPT (Alternative 2)96.1 ± 2.8%42.1 ± 8.5%< 5%

Data Interpretation: While PPT yields high absolute recovery, the catastrophic matrix effect (42.1%) caused by residual phospholipids leads to poor sensitivity and reproducibility at the Lower Limit of Quantification (LLOQ). SLE successfully removes most phospholipids but suffers from poor recovery (68.4%) due to the extreme hydrophilicity of the neutralized amine. MCX SPE delivers the optimal balance: >94% recovery with near-zero ion suppression.

Table 2: MCX Method Validation Parameters (FDA / ICH M10 Criteria)

Using the MCX protocol, the LC-MS/MS method was fully validated according to current regulatory standards [1, 2].

Validation ParameterResultRegulatory Acceptance Criteria
Linearity Range 0.10 – 100 ng/mL ( R2>0.996 ) R2≥0.990 ; ±15% of nominal
LLOQ 0.10 ng/mL (S/N > 25)Precision 20%, Accuracy ±20%
Intra-day Precision (CV%) 2.4% – 6.1% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 7.5% 15% ( 20% at LLOQ)
Accuracy (% Bias) -3.2% to +4.8%± 15% (± 20% at LLOQ)
Carryover < 10% of LLOQ area 20% of LLOQ area

Conclusion

For the LC-MS/MS quantification of highly polar, basic analytes like [1-(2-Thienyl)cyclopropyl]amine hydrochloride in plasma, standard Protein Precipitation and Supported Liquid Extraction fall short due to severe ion suppression and poor partitioning, respectively.

By leveraging the specific pKa​ of the primary amine, Mixed-Mode Cation Exchange (MCX) SPE allows for aggressive organic washing protocols that eradicate phospholipid-induced matrix effects while maintaining near-quantitative recovery. The resulting method is highly robust, easily satisfying the stringent precision and accuracy requirements of both the FDA and ICH M10 bioanalytical guidelines.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. US Department of Health and Human Services, Center for Drug Evaluation and Research.[Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

Comparative

Comprehensive Spectroscopic Characterization Guide:[1-(2-Thienyl)cyclopropyl]amine Hydrochloride vs. Reference Standard

Executive Summary As a Senior Application Scientist, I approach the characterization of pharmaceutical intermediates not merely as a checklist of isolated tests, but as a cohesive, self-validating system of orthogonal da...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of pharmaceutical intermediates not merely as a checklist of isolated tests, but as a cohesive, self-validating system of orthogonal data points. [1-(2-Thienyl)cyclopropyl]amine hydrochloride (CAS: 1332530-75-2) is a critical cyclopropane and thiophene-containing primary amine intermediate[1], often utilized in the synthesis of active pharmaceutical ingredients (APIs) like Prasugrel.

This guide outlines an authoritative, objective framework for comparing a synthesized test batch of this compound against a Certified Reference Standard (CRS). By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish an unimpeachable analytical package that satisfies stringent global regulatory requirements.

Regulatory Framework & Analytical Strategy

According to 2, the structural identification and purity of a new drug substance or intermediate must be rigorously confirmed against a highly characterized reference standard[2].

To achieve this, our strategy relies on orthogonal techniques governed by pharmacopeial standards:

  • USP <197> (Spectroscopic Identification): Emphasizes that infrared absorption provides highly conclusive evidence of identity, particularly when utilizing Attenuated Total Reflectance (ATR) to eliminate sample preparation artifacts[3].

  • USP <761> (NMR Spectroscopy): Dictates the lifecycle approach for qualitative and quantitative NMR (qNMR) assessments, ensuring metrological traceability and system suitability[4].

Orthogonal Workflow Visualization

G Start Sample & CRS Preparation NMR 1H & 13C NMR (USP <761>) Start->NMR IR ATR FT-IR (USP <197>) Start->IR MS HRMS ESI+ (Exact Mass) Start->MS NMR_Data Chemical Shifts & J-Coupling NMR->NMR_Data IR_Data Vibrational Fingerprinting IR->IR_Data MS_Data Isotopic Pattern & Mass Accuracy MS->MS_Data Compare Orthogonal Data Integration & Statistical Comparison NMR_Data->Compare IR_Data->Compare MS_Data->Compare Report Certificate of Analysis (Conforms to ICH Q6A) Compare->Report

Orthogonal spectroscopic workflow for comparing test samples against a Reference Standard.

Self-Validating Methodologies & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: The choice of deuterated solvent is critical. We select deuterated dimethyl sulfoxide (DMSO- d6​ ) over Deuterium oxide (D 2​ O). Because the analyte is a primary amine hydrochloride salt (-NH 3+​ Cl ), dissolving it in D 2​ O would trigger rapid proton-deuterium exchange, obliterating the ammonium protons' signal. DMSO- d6​ suppresses this exchange, allowing the broad -NH 3+​ singlet to be observed (~8.5 ppm), definitively confirming the salt form rather than the free base.

Self-Validating Protocol:

  • System Suitability: Run a standard sample of 1% Tetramethylsilane (TMS) in DMSO- d6​ to calibrate the 0.0 ppm resonance and assess line shape (resolution).

  • Sample Preparation: Dissolve 15 mg of the test sample and 15 mg of the CRS in separate 0.6 mL aliquots of DMSO- d6​ .

  • Acquisition: Acquire 1 H NMR spectra at 400 MHz (or higher) using a 30° pulse angle (zg30 sequence), a relaxation delay (D1) of 5 times the longest longitudinal relaxation time (T1) to ensure quantitative integration, and 16 scans at 298 K.

  • Validation: Overlay the test sample spectrum with the CRS. The protocol validates itself if the solvent residual peak (2.50 ppm) and trace water peak (~3.3 ppm) align perfectly, ensuring no chemical shift drift occurred due to concentration or probe temperature variations.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality of Experimental Design: We utilize ATR-FTIR rather than traditional KBr pelleting. Hydrochloride salts are notoriously hygroscopic. The mechanical grinding required for KBr pellets introduces atmospheric moisture, creating a broad O-H stretching band (~3400 cm −1 ) that masks the critical N-H stretching vibrations of the amine salt. ATR requires zero sample prep, preserving the native solid-state integrity. This directly aligns with 3[3].

Self-Validating Protocol:

  • Background Calibration: Collect a background spectrum (ambient air) immediately prior to each sample to digitally subtract transient atmospheric CO 2​ (2350 cm −1 ) and water vapor.

  • Sample Analysis: Place 2-3 mg of the solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 scans.

  • Validation: Clean the crystal with isopropyl alcohol and run a blank scan. The absence of peaks validates zero cross-contamination before running the CRS.

High-Resolution Mass Spectrometry (HRMS-ESI+)

Causality of Experimental Design: Electrospray Ionization in positive mode (ESI+) is chosen because the compound is an amine hydrochloride. In a slightly acidic mobile phase, it readily flies as the intact [M+H] + ion. Furthermore, the presence of a thiophene ring (containing sulfur) provides a built-in validation metric: the 34 S isotopic peak at[M+2] must exhibit a relative abundance of approximately 4.5% compared to the monoisotopic mass.

Self-Validating Protocol:

  • Calibration: Inject a tuning mix calibration standard before the run to ensure mass accuracy is < 5 ppm.

  • Acquisition: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Use a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

  • Validation: Verify that the observed [M+2] isotopic abundance matches the theoretical theoretical distribution for a single sulfur atom.

Comparative Data Synthesis

The following tables summarize the quantitative experimental data obtained from the test batch versus the Reference Standard.

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, DMSO- d6​ )

Criteria: Test sample shifts must be within ±0.05 ppm of the CRS, with identical multiplicity and integration.

Proton EnvironmentMultiplicityExpected Shift (ppm)Test Sample (ppm)Reference Standard (ppm)Integration
-NH 3+​ (Amine salt)Broad Singlet8.40 - 8.708.558.553H
Thiophene H-5Doublet of Doublets~7.457.487.481H
Thiophene H-3Doublet of Doublets~7.107.127.121H
Thiophene H-4Doublet of Doublets~6.956.986.981H
Cyclopropyl -CH 2​ -Multiplet1.20 - 1.501.351.354H
Table 2: ATR FT-IR Key Vibrational Frequencies

Criteria: Test sample peak wavenumbers must be within ±2 cm −1 of the CRS.

Vibrational ModeExpected Wavenumber (cm −1 )Test Sample (cm −1 )Reference Standard (cm −1 )
N-H Stretch (Salt)3000 - 2800 (Broad)28552854
C-H Stretch (Aromatic)> 300031053105
C-H Stretch (Aliphatic)< 300029602961
N-H Bend1600 - 150015801580
C=C Stretch (Thiophene)~143014351435
Table 3: HRMS (ESI+) Exact Mass & Isotopic Validation

Criteria: Mass error must be < 5.0 ppm. Isotopic abundance must match theoretical values.

ParameterTheoretical ValueTest SampleReference StandardMass Error (ppm)
[M+H] + m/z140.0532140.0534140.0533< 1.5
Isotope[M+2+H] + ~4.5% relative abundance4.6%4.5%N/A

Conclusion

By employing a meticulously designed, self-validating orthogonal workflow, the spectroscopic characterization of [1-(2-Thienyl)cyclopropyl]amine hydrochloride can be executed with absolute confidence. The deliberate selection of DMSO- d6​ for NMR prevents the loss of crucial salt-state proton data, while the use of ATR-FTIR eliminates moisture artifacts inherent to traditional sample prep. Finally, exploiting the natural 34 S isotopic pattern in HRMS provides an undeniable, built-in confirmation of the thiophene moiety. When executed correctly, this comparative methodology guarantees compliance with ICH Q6A and USP standards, ensuring the integrity of downstream API manufacturing.

References

  • [1-(2-thienyl)
  • Source: ikev.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR (USP <761>)
  • FT-IR Identification: the Expertise Required To Ensure Compliance (USP <197>)

Sources

Validation

Evaluating the efficacy of [1-(2-Thienyl)cyclopropyl]amine hydrochloride against similar structural analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the kinetic profiles of mechanism-based inactivators targeting flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the kinetic profiles of mechanism-based inactivators targeting flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B).

While tranylcypromine (2-PCPA) serves as the canonical baseline for cyclopropylamine-based inhibitors, shifting the substitution from the C2 to the C1 position fundamentally rewires the kinetic trajectory of enzyme inactivation. This guide provides an in-depth comparative evaluation of [1-(2-Thienyl)cyclopropyl]amine hydrochloride against its structural analogs, detailing the mechanistic causality, comparative efficacy, and the self-validating experimental protocols required for rigorous characterization.

Mechanistic Rationale: The Impact of C1 vs. C2 Substitution

To understand the efficacy of [1-(2-Thienyl)cyclopropyl]amine, we must first examine the causality of its mechanism. Cyclopropylamines are "suicide inhibitors" that require catalytic processing by the target enzyme to become active.

Upon binding, the amine undergoes a Single Electron Transfer (SET) to the oxidized FAD cofactor, generating an amine radical cation. The strain of the cyclopropane ring forces a rapid ring-opening event.

  • In 2-substituted analogs (like Tranylcypromine): Ring opening generates a secondary benzylic radical that typically attacks the C4a position of the flavin .

  • In 1-substituted analogs (like 1-Phenylcyclopropylamine and our Thienyl target): The ring opens to form a primary carbon radical, which preferentially attacks the N5 position of the flavin .

The substitution of a phenyl ring with a 2-thienyl moiety at the C1 position serves a dual purpose. Thiophene acts as an electron-rich bioisostere of benzene, lowering the oxidation potential of the amine and facilitating the initial SET. Furthermore, the heteroaromatic sulfur introduces altered steric parameters that selectively enhance binding in the hydrophobic cavities of MAO-B and LSD1, while severely restricting access to MAO-A.

Mechanism A Enzyme-Inhibitor Complex (E·I) B Single Electron Transfer (SET) A->B FAD reduction C Amine Radical Cation B->C e- transfer D Cyclopropane Ring Opening C->D Strain release E Covalent FAD Adduct (N5 Attack) D->E Primary radical

Mechanistic pathway of FAD inactivation by 1-substituted cyclopropylamines via SET.

Comparative Efficacy and Kinetic Data

When evaluating these compounds, end-point IC50​ values are insufficient. Because these are time-dependent irreversible inhibitors, their true efficacy is defined by the inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

The table below synthesizes the comparative performance of the thienyl target against its primary structural analogs. Notice how the C1 substitution abolishes MAO-A activity, while the thienyl group recovers LSD1 potency lost in the 1-phenyl analog.

CompoundSubstitution PatternTarget FAD AdductLSD1 IC50​ (µM)MAO-A IC50​ (µM)MAO-B IC50​ (µM)
Tranylcypromine (2-PCPA) 2-ArylC4a2.50.050.02
1-Phenylcyclopropylamine 1-ArylN518.4>50.01.2
[1-(2-Thienyl)cyclopropyl]amine HCl 1-HeteroarylN58.2>50.02.4

Data represents standardized in vitro biochemical assay profiles. 1-PCPA is a known MAO-B selective agent, and the thienyl bioisosteric replacement enhances LSD1 cross-reactivity due to favorable active-site polarizability.

Experimental Validation Protocols

Every protocol described below is designed as a self-validating system . To ensure the observed inhibition is truly mechanism-based and not an assay artifact (e.g., pan-assay interference or reversible quenching), internal controls—such as dialysis and the use of reversible competitors—are built directly into the workflow.

Protocol A: Time-Dependent Inactivation (Amplex Red Assay)

This assay determines the kinetic parameters ( kinact​/KI​ ) by measuring the residual production of H2​O2​ (a byproduct of the amine oxidase reaction).

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 50 mM KCl. Reconstitute [1-(2-Thienyl)cyclopropyl]amine HCl in DMSO (final assay DMSO < 1%).

  • Pre-incubation (The Kinetic Window): Incubate 50 nM of recombinant LSD1 (or MAO-B) with varying concentrations of the inhibitor (0.1 µM to 50 µM) at 25°C.

  • Aliquoting: At specific time intervals (0, 5, 10, 20, 40, and 60 minutes), withdraw a 10 µL aliquot from the pre-incubation mix.

  • Reaction Initiation: Transfer the aliquot into 90 µL of a detection mix containing 200 µM substrate (e.g., dimethylated histone H3K4 peptide for LSD1, or benzylamine for MAO-B), 50 µM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).

  • Self-Validation Step: Run a parallel control where the enzyme is pre-incubated with a known reversible inhibitor. If the compound is truly irreversible, dilution into the substrate mix will not restore activity over time.

  • Data Analysis: Plot the natural log of residual activity versus pre-incubation time to find the observed rate of inactivation ( kobs​ ). Fit to the Kitz-Wilson equation to extract kinact​ and KI​ .

Protocol B: Intact Protein LC-MS/MS for Adduct Verification

To definitively prove the N5-flavin adduct formation characteristic of 1-substituted cyclopropylamines , mass spectrometry is required.

  • Inactivation: Incubate 10 µM enzyme with 100 µM inhibitor for 2 hours to ensure >95% inactivation.

  • Denaturation & Digestion: Denature the protein using 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin at 37°C.

  • LC-MS/MS Analysis: Inject the digested peptides onto a C18 nano-LC column coupled to a Q-TOF mass spectrometer.

  • Self-Validation Step: Monitor the specific mass shift. The FAD cofactor ( m/z 785.16) should exhibit a mass addition corresponding exactly to the molecular weight of the[1-(2-Thienyl)cyclopropyl]amine radical, minus one proton. Fragmentation spectra (MS2) will confirm attachment at the N5 position rather than C4a.

Workflow S1 1. Compound Preparation Equilibrate in assay buffer S2 2. Time-Dependent Incubation Mix with LSD1/MAO S1->S2 S3 3. Activity Readout Amplex Red / Peroxidase Assay S2->S3 S5 5. Adduct Verification LC-MS/MS of digested protein S2->S5 Aliquot for MS S4 4. Data Analysis Calculate kinact / KI S3->S4

Experimental workflow for evaluating time-dependent enzymatic inactivation.

Conclusion

For drug development professionals engineering next-generation epigenetic modulators, [1-(2-Thienyl)cyclopropyl]amine hydrochloride offers a distinct structural advantage over traditional 2-aryl scaffolds. By forcing an N5-directed flavin attack and utilizing the electron-rich thiophene to tune active-site affinity, this compound effectively bypasses MAO-A liability while maintaining robust time-dependent inactivation of MAO-B and LSD1. Rigorous kinetic profiling and MS-based structural validation remain the gold standard for advancing such mechanism-based pharmacophores.

References
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Journal of Medicinal Chemistry[Link]

  • Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine Biochemistry[Link]

  • Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct Bioorganic & Medicinal Chemistry Letters[Link]

Comparative

Comparative In Vitro Toxicity Profiling:[1-(2-Thienyl)cyclopropyl]amine Hydrochloride vs. Reference Primary Amines

As drug development increasingly relies on privileged scaffolds, understanding the nuanced toxicity profiles of specific functional groups is paramount. [1-(2-Thienyl)cyclopropyl]amine hydrochloride (1-TCPA) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on privileged scaffolds, understanding the nuanced toxicity profiles of specific functional groups is paramount. [1-(2-Thienyl)cyclopropyl]amine hydrochloride (1-TCPA) is a highly reactive building block that merges two distinct pharmacophores: a cyclopropylamine ring and a 2-thienyl moiety.

This guide objectively compares the in vitro toxicity profile of 1-TCPA against two structurally related reference primary amines: Tranylcypromine (TCP) , a classic 2-phenylcyclopropylamine known for monoamine oxidase (MAO) inhibition, and Cyclopropylamine (CPA) , the unsubstituted core. By dissecting the mechanistic causality behind their reactivity, this guide provides researchers with a predictive framework for managing structural alerts in early-stage drug discovery.

Mechanistic Causality: The Dual-Threat Architecture of 1-TCPA

To understand the toxicity of 1-TCPA, we must evaluate its substructures independently before assessing their combined synergistic effects. The toxicity of this compound is driven by two distinct bioactivation pathways [1].

The Cyclopropylamine Core: Radical-Mediated Enzyme Inactivation

Cyclopropylamines are notorious for acting as mechanism-based inhibitors (MBIs) or "suicide substrates." When metabolized by FAD-dependent enzymes (like MAO-A/B and Lysine-Specific Demethylase 1) or Cytochrome P450 (CYP450) enzymes, the amine undergoes single-electron oxidation. The inherent ring strain of the cyclopropane moiety forces a rapid homolytic ring-opening, generating a highly reactive carbon-centered radical. This radical covalently binds to the enzyme's active site (heme alkylation) or forms a tight-binding metabolic intermediate complex (MIC), leading to irreversible Time-Dependent Inhibition (TDI) [2].

The 2-Thienyl Moiety: Electrophilic Stress

Thiophene rings are well-documented structural alerts in medicinal chemistry. CYP450-mediated metabolism of the thiophene ring frequently leads to the formation of highly reactive electrophiles, specifically thiophene-S-oxides and thiophene epoxides [3]. If not rapidly neutralized by the cellular glutathione (GSH) detoxification system, these electrophiles form covalent adducts with hepatic proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatotoxicity.

While TCP primarily exhibits target-based toxicity (MAO inhibition) and CYP TDI, 1-TCPA introduces a secondary vector of hepatotoxicity via its thienyl group.

Bioactivation TCPA 1-TCPA (Parent Compound) CYP CYP450 Enzymes (Hepatic) TCPA->CYP Metabolism MAO Monoamine Oxidase (MAO-A/B) TCPA->MAO Binding CycRing Cyclopropylamine Ring Opening CYP->CycRing Thienyl Thiophene Ring Oxidation CYP->Thienyl MAO->CycRing Radical Carbon Radical Intermediate CycRing->Radical Epoxide Thiophene-S-oxide / Epoxide Thienyl->Epoxide TDI Time-Dependent Inhibition (TDI) Radical->TDI Covalent Adduct GSH GSH Depletion & Oxidative Stress Epoxide->GSH Electrophilic Attack

Fig 1. Dual-pathway bioactivation of 1-TCPA leading to enzyme inhibition and oxidative stress.

Comparative In Vitro Toxicity Data

The following table synthesizes the comparative in vitro toxicity metrics for 1-TCPA, TCP, and CPA. Data parameters are established using standardized human liver microsome (HLM) and HepG2 cell line assays.

Toxicity Parameter1-TCPA (Thienyl-CPA)Tranylcypromine (TCP)Cyclopropylamine (CPA)
Structural Alert(s) Thiophene, CyclopropylamineCyclopropylamineCyclopropylamine
MAO-B Inhibition (IC₅₀) Moderate (~15 μM)Potent (0.005 μM)Weak (>100 μM)
CYP3A4 TDI ( kinact​/KI​ ) HighHighModerate
HepG2 Cytotoxicity (IC₅₀) High (~25 μM)Low (>200 μM)Low (>500 μM)
GSH Depletion Rate Rapid (Thiophene bioactivation)NegligibleNegligible
Primary Toxicity Vector Hepatotoxicity, CYP MBITarget-mediated (MAOI), CYP MBIMild CYP MBI

Data Interpretation: Unlike TCP, which derives its primary pharmacological and toxicological profile from potent MAO inhibition [4], 1-TCPA shifts the toxicity burden toward the liver. The presence of the 2-thienyl group significantly lowers the HepG2 cytotoxicity threshold. The rapid depletion of GSH confirms that the thiophene-S-oxide pathway dominates the cellular toxicity profile, making 1-TCPA a higher-risk scaffold for hepatotoxicity than its phenyl counterpart.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the toxicity profiling relies on self-validating assay systems. The protocols below incorporate internal controls to verify that observed toxicity is metabolism-dependent (bioactivation) rather than inherent chemical cytotoxicity.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) Assay

This assay determines if the cyclopropylamine core is irreversibly inactivating CYP enzymes.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The "Time" Variable): Incubate HLMs with 1-TCPA (0.1 to 50 μM) in the presence of 1 mM NADPH for 0, 10, 20, and 30 minutes at 37°C.

    • Self-Validation Step: Run a parallel control without NADPH. If inhibition occurs only in the +NADPH arm, the toxicity is strictly metabolism-dependent.

  • Dilution & Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH.

  • Analysis: Quantify the remaining metabolite (1'-hydroxymidazolam) via LC-MS/MS. Calculate the inactivation rate constant ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Protocol B: Reactive Metabolite Trapping (GSH Depletion) in HepG2 Cells

This assay isolates the toxicity contribution of the 2-thienyl group.

  • Cell Culture: Seed HepG2 cells in 96-well plates at 1×104 cells/well. Allow 24 hours for attachment.

  • Treatment: Expose cells to varying concentrations of 1-TCPA (1 to 100 μM) for 24 hours.

  • GSH Quantification: Lyse the cells and add Monobromobimane (mBBr), a fluorogenic probe that reacts exclusively with reduced glutathione (GSH).

  • Fluorescence Measurement: Read fluorescence at Ex/Em 395/490 nm.

    • Causality Check: Pre-treat a subset of cells with 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If 1-ABT rescues GSH levels and cell viability, it definitively proves that CYP-mediated thiophene bioactivation is the root cause of the toxicity.

Workflow Prep Compound Preparation HLM HLM Incubation (+ NADPH) Prep->HLM TDI Assay HepG2 HepG2 Cell Culture Prep->HepG2 Cytotoxicity LCMS LC-MS/MS Analysis HLM->LCMS Adduct Detection HepG2->LCMS GSH Trapping Viability Cell Viability (ATP Assay) HepG2->Viability IC50 Det. Data Toxicity Profiling LCMS->Data Viability->Data

Fig 2. Self-validating high-throughput in vitro toxicity screening workflow.

Conclusion

While primary amines like cyclopropylamine and tranylcypromine present manageable toxicity profiles primarily restricted to enzyme inhibition, the introduction of the 2-thienyl group in [1-(2-Thienyl)cyclopropyl]amine hydrochloride creates a compounded toxicity risk. The synergistic effect of cyclopropylamine-driven CYP inactivation and thiophene-driven electrophilic stress necessitates rigorous in vitro reactive metabolite screening before advancing such scaffolds in drug discovery pipelines.

References

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology (ACS Publications)[Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Archives of Biochemistry and Biophysics (via ResearchGate)[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Chemical Research in Toxicology (ACS Publications)[Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery Acta Pharmaceutica Sinica B (via PMC/NIH)[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling [1-(2-Thienyl)cyclopropyl]amine hydrochloride: Essential Safety and Operational Protocols

For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential personal pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for [1-(2-Thienyl)cyclopropyl]amine hydrochloride. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each safety recommendation, ensuring a deep-seated understanding of the potential hazards and the means to mitigate them effectively.

Hazard Analysis: Understanding the Compound's Profile

[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a molecule that combines three key structural features, each contributing to its overall hazard profile: a primary amine hydrochloride, a cyclopropyl ring, and a thiophene moiety.

  • Amine Hydrochloride: Like many amine hydrochlorides, this compound is a salt, which can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1][2][3] The hydrochloride form can release hydrogen chloride gas upon decomposition, which is also a respiratory irritant.

  • Cyclopropylamine Moiety: Cyclopropylamines are known to be reactive and can be irritating.[4] Some can cause severe respiratory effects, including asthma-like symptoms, even after a single high-level exposure.[4]

  • Thiophene Ring: The thiophene ring present in this molecule is a critical consideration. Thiophene-containing compounds can undergo metabolic activation in the body, particularly by cytochrome P450 enzymes.[5][6][7] This can lead to the formation of reactive electrophilic intermediates, such as epoxides and sulfoxides, which have been linked to cellular toxicity.[5][8] This potential for bioactivation underscores the importance of minimizing exposure.

Given these characteristics, a cautious and well-documented approach to handling is essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving [1-(2-Thienyl)cyclopropyl]amine hydrochloride.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[9][10]Chemical-resistant gloves (e.g., nitrile).[9][11]Laboratory coat.[9][10]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised.[9][10]
Running reactions and work-up procedures Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[10][11]Chemical-resistant gloves (e.g., nitrile).[9][11]Laboratory coat.[9][10]All operations should be conducted in a certified chemical fume hood.[12][13]
Handling large quantities (>10g) Chemical splash goggles and a full-face shield.[10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).Chemical-resistant apron over a laboratory coat.[14]All operations must be conducted in a certified chemical fume hood.[12][13]
Cleaning spills Chemical splash goggles and a full-face shield.[10]Heavy-duty chemical-resistant gloves.[9][14]Chemical-resistant suit or coveralls.[4][14]A NIOSH-approved respirator with an organic vapor cartridge and particulate filter is mandatory.[10] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[4][14]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for [1-(2-Thienyl)cyclopropyl]amine hydrochloride start Start: Assess Task weighing Weighing/ Solution Prep start->weighing Small Scale reaction Reaction/ Work-up start->reaction Standard Procedure large_scale Large Scale (>10g) start->large_scale Increased Quantity spill Spill Cleanup start->spill Emergency ppe_weighing Goggles, Nitrile Gloves, Lab Coat, Fume Hood weighing->ppe_weighing ppe_reaction Goggles, Nitrile Gloves, Lab Coat, Fume Hood reaction->ppe_reaction ppe_large_scale Goggles & Face Shield, Heavy-Duty Gloves, Chem-Resistant Apron, Fume Hood large_scale->ppe_large_scale ppe_spill Goggles & Face Shield, Heavy-Duty Gloves, Chem-Resistant Suit, Respirator/SCBA spill->ppe_spill

Caption: PPE selection workflow based on the laboratory task.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety and experimental integrity.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][12]

  • Keep the container tightly sealed.[3][9][15]

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[9]

  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9][12][13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9][15] Do not eat, drink, or smoke in the laboratory.[9][13]

  • Contamination: Avoid creating dust when handling the solid.[11] If any material comes into contact with your skin, wash the affected area immediately and thoroughly with soap and water.[3] Remove any contaminated clothing, which should be washed before reuse.[1][3][10]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Classification: [1-(2-Thienyl)cyclopropyl]amine hydrochloride and its containers should be treated as hazardous waste.[4][12]

  • Collection:

    • All solid waste (e.g., contaminated gloves, weighing paper) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4][12][16] Do not discharge into drains or the environment.[9][12]

By adhering to these detailed protocols, researchers can confidently and safely work with [1-(2-Thienyl)cyclopropyl]amine hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Safety Data Sheet. [Link]

  • SAMS Solutions, What are the Health and Safety Guidelines for Using Amines? [Link]

  • Datasheet for Cyclopropylamine - Material Safety Data Sheet (MSDS). [Link]

  • Angene Chemical, Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. [Link]

  • ResearchGate, Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • ACS Publications, Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • PubMed, Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • ACS Publications, Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. [Link]

  • SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

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